Pyralomicin 1c
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H17Cl2NO7 |
|---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3/t10-,13-,16+,17+/m1/s1 |
InChI Key |
QZDFKKWMBPFPOS-WIINYEKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO)Cl)O)Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |
Synonyms |
pyralomicin 1c |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Pyralomicin 1c: A Deep Dive into its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Pyralomicin 1c, a potent antibacterial agent, originates from the intricate metabolic pathways of the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] This technical guide provides a comprehensive overview of the genetic and biochemical origins of this compound, detailing the biosynthetic gene cluster, key enzymatic steps, and the experimental methodologies used to elucidate its formation.
Producing Organism and Fermentation
This compound is a secondary metabolite produced by Nonomuraea spiralis IMC A-0156, a Gram-positive bacterium belonging to the Actinomycetales.[2][3] In earlier literature, this organism was also identified as Microtetraspora spiralis MI178-34F18.[4][5] The production of pyralomicins is typically observed by a color change in the bacterial culture, with the mycelium turning light pink and the production medium developing a purple to wine coloration.[1]
Table 1: Culture Media for Nonomuraea spiralis IMC A-0156
| Medium Type | Composition | Purpose | Reference |
| Spore Formation Medium | 0.05% L-asparagine, 0.05% K₂HPO₄, 0.02% MgSO₄·7H₂O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4 | Induction of spore formation | [2] |
| Seed Medium | 2% D-galactose, 2% Dextrin, 1% Bacto-soytone, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.2% CaCO₃, a drop of silicone oil, pH 7.4 | Preparation of inoculum for production | [2] |
| Production Medium (RARE3) | 1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4 | Production of pyralomicins | [1] |
The Pyralomicin Biosynthetic Gene Cluster
The genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb gene cluster in the genome of Nonomuraea spiralis.[1][2][6][7] This cluster comprises 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin scaffold and its subsequent modifications.[1][2][6][7]
Table 2: Key Genes in the Pyralomicin Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in this compound Biosynthesis | Reference |
| Core Scaffold Assembly | |||
| prlK | Nonribosomal Peptide Synthetase (NRPS) | Incorporation of a proline residue. | [1][2] |
| prlP, prlQ | Polyketide Synthases (PKS) | Assembly of the polyketide backbone from acetate and propionate units. | [1][2] |
| prlJ | Acyl-CoA Dehydrogenase | Involved in the formation of the benzopyranopyrrole core. | [1][2] |
| prlS | Stand-alone Acyl Carrier Protein (ACP) | Carrier for the growing polyketide chain. | [1][2] |
| prlR | Type II Thioesterase | Likely involved in the release of the completed core structure. | [1][2] |
| Tailoring Enzymes | |||
| prlM, prlN, prlO, prlT | Halogenases | Responsible for the chlorination of the benzopyranopyrrole core. | [1][2] |
| prlH | N-glycosyltransferase | Crucial for attaching the cyclitol moiety to the aglycone. | [1][2][6] |
| Cyclitol Moiety Biosynthesis | |||
| prlA | Sugar Phosphate Cyclase (2-epi-5-epi-valiolone synthase) | Catalyzes the formation of the C₇-cyclitol precursor. | [1][2][6] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a hybrid process involving both nonribosomal peptide and polyketide synthesis pathways, followed by tailoring reactions.
Formation of the Benzopyranopyrrole Core
The aglycone core of this compound is assembled from several key precursors. Isotope-labeling experiments have demonstrated that the benzopyranopyrrole unit is derived from two acetate units, one propionate unit, and one proline unit.[1][5] This assembly is catalyzed by a suite of NRPS and PKS enzymes encoded by the prl gene cluster.[1][2]
Biosynthesis of the C₇-Cyclitol Moiety
The unique C₇-cyclitol sugar moiety of this compound originates from glucose metabolites.[5] A key intermediate in this pathway is 2-epi-5-epi-valiolone, which is a common precursor for other natural products like acarbose and validamycin A.[3] The enzyme PrlA, a sugar phosphate cyclase, is responsible for the formation of this cyclitol precursor.[1][6]
Glycosylation and Final Assembly
The final step in the biosynthesis of this compound is the attachment of the unmethylated cyclitol moiety to the benzopyranopyrrole aglycone. This crucial glycosylation step is catalyzed by the N-glycosyltransferase PrlH.[1][2] The antibacterial activity of pyralomicins is significantly influenced by the nature of this sugar moiety and the pattern of chlorination on the core structure.[1] this compound, with its unmethylated cyclitol, exhibits more potent antibacterial activity than its glucosylated or methylated counterparts.[1]
Experimental Protocols
The elucidation of the this compound origin involved several key experimental techniques.
Isolation of the Pyralomicin Biosynthetic Gene Cluster
A genomic DNA library of Nonomuraea spiralis was constructed using a CopyControl Fosmid library production kit.[1][2] The library was screened using a DNA probe generated by PCR with degenerate primers designed based on homologous regions of 2-epi-5-epi-valiolone synthase genes from other actinomycetes.[1][2] This led to the identification and subsequent sequencing of the 41 kb pyralomicin biosynthetic gene cluster.[1][2]
Gene Disruption Experiments
To confirm the function of key genes, targeted gene disruption was performed. For instance, the prlH gene, encoding the N-glycosyltransferase, was inactivated.[1][2] The resulting mutant was unable to produce pyralomicins, confirming the essential role of PrlH in the final glycosylation step.[1][2][6]
Precursor Feeding Studies
The building blocks of the pyralomicin molecule were determined through feeding experiments with ¹³C and ¹⁵N labeled precursors.[5] Nonomuraea spiralis cultures were supplemented with labeled acetate, propionate, proline, and glucose. The incorporation of these isotopes into the final pyralomicin structure was then analyzed by NMR spectroscopy to trace their metabolic fate.[5]
Visualizing the Biosynthetic Logic
The following diagrams illustrate the key pathways and experimental workflows involved in understanding the origin of this compound.
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for isolating the pyralomicin gene cluster.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]
- 7. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pyralomicin 1c from Nonomuraea spiralis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibiotic Pyralomicin 1c, produced by the actinomycete Nonomuraea spiralis. It covers the biosynthesis of the compound, detailed experimental protocols for its production and isolation, and its biological activity.
Introduction to Nonomuraea spiralis and this compound
Nonomuraea spiralis, a soil-dwelling actinomycete, is the natural producer of the pyralomicin family of antibiotics. These compounds are characterized by a unique benzopyranopyrrole chromophore. This compound is a notable member of this family, distinguished by the presence of an unmethylated C₇-cyclitol moiety attached to the core structure. This structural feature is significant as it contributes to its potent antibacterial activity. The pyralomicins, including this compound, have demonstrated activity against various bacteria, with particular potency observed against strains of Micrococcus luteus.
Biosynthesis of this compound
The biosynthesis of this compound in Nonomuraea spiralis is orchestrated by a 41 kb gene cluster containing 27 open reading frames (ORFs). This cluster encodes a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with a suite of tailoring enzymes responsible for the final structure of the molecule.
The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit. The biosynthesis is further characterized by the action of several key enzymes:
-
NRPS and PKS: These enzymes are fundamental to the formation of the benzopyranopyrrole core.
-
Halogenases: The gene cluster encodes four halogenases, which are responsible for the chlorination of the molecule, a feature that influences its biological activity.
-
N-glycosyltransferase (PrlH): This enzyme plays a critical role in attaching the C₇-cyclitol moiety to the aglycone core. Gene disruption studies have shown that the deletion of prlH abolishes pyralomicin production.
-
Sugar Phosphate Cyclase (PrlA): This enzyme is involved in the formation of the C₇-cyclitol moiety.
The C₇-cyclitol portion of this compound is derived from 2-epi-5-epi-valiolone, a precursor also found in the biosynthesis of other natural products like acarbose and validamycin A.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Cultivation of Nonomuraea spiralis
A detailed protocol for the cultivation of Nonomuraea spiralis for the production of pyralomicins is provided below.
Table 1: Media Composition for Nonomuraea spiralis Cultivation
| Medium Type | Component | Concentration | pH |
| BTT Agar (Maintenance) | D-glucose | 1% | 7.4 |
| Yeast Extract | 0.1% | ||
| Beef Extract | 0.1% | ||
| Casitone | 0.2% | ||
| Bacto-agar | 1.5% | ||
| Modified Minimal Medium Agar (Spore Formation) | L-asparagine | 0.05% | 7.4 |
| K₂HPO₄ | 0.05% | ||
| MgSO₄·7H₂O | 0.02% | ||
| D-glucose | 1% | ||
| Bacto-agar | 1.5% | ||
| Seed Medium | Soluble Starch | 1% | 7.4 |
| D-glucose | 1% | ||
| Yeast Extract | 0.5% | ||
| Peptone | 0.25% | ||
| CaCO₃ | 0.2% | ||
| Production Medium | Soluble Starch | 2% | 7.4 |
| D-glucose | 1% | ||
| Pharmamedia | 1% | ||
| Yeast Extract | 0.5% | ||
| Meat Extract | 0.5% | ||
| CaCO₃ | 0.2% |
Protocol:
-
Maintenance: Maintain Nonomuraea spiralis on BTT agar plates at 30°C.
-
Spore Formation: Induce spore formation by growing the bacterium on modified minimal medium agar at 30°C for 1-2 weeks.
-
Seed Culture: Inoculate the seed medium with spores or a mycelial suspension and incubate at 28°C for 5-7 days.
-
Production Culture: Dilute the seed culture 1:10 into the production medium and incubate for an additional 5-7 days at 28°C.
Extraction and Isolation of this compound
The following protocol outlines the extraction of pyralomicins from the culture broth.
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Genetic Manipulation: Gene Disruption
A targeted gene disruption of the prlH gene (encoding the N-glycosyltransferase) in N. spiralis has been successfully performed to confirm its role in pyralomicin biosynthesis. The general workflow for such an experiment is as follows:
Gene Disruption Workflow
Caption: General workflow for gene disruption in N. spiralis.
Biological Activity of this compound
This compound exhibits antibacterial activity, and its potency is influenced by its chemical structure. The unmethylated cyclitol moiety and the number and position of chlorine atoms are important for its bioactivity. While a comprehensive antimicrobial spectrum with MIC values is not widely reported in peer-reviewed literature, some data is available.
Table 2: Reported Antibacterial Activity of this compound
| Organism | Activity Metric | Value (µg/mL) | Source |
| Helicobacter pylori | MIC | 0.0625 | Commercial Supplier Data |
It is important to note that the MIC value against H. pylori is from a commercial supplier and should be considered with this context. Further studies are required to establish a complete profile of this compound's antimicrobial activity.
Quantitative Data
Detailed quantitative data on the production titers of this compound from Nonomuraea spiralis fermentations are not extensively available in the public scientific literature. The focus of published research has primarily been on the elucidation of the biosynthetic pathway and the biological activity of the compound.
Conclusion
This compound, produced by Nonomuraea spiralis, is a promising antibiotic with a unique structure and potent biological activity. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to produce novel analogs with improved therapeutic properties. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this compound and the producing organism, Nonomuraea spiralis. Further research is warranted to quantify production yields and to fully characterize its antimicrobial spectrum.
The Biosynthesis of Pyralomicin 1c and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Pyralomicin 1c and its analogues, a family of potent antibacterial compounds produced by the actinomycete Nonomuraea spiralis. The unique structural features of pyralomicins, particularly the presence of a C7-cyclitol moiety attached to a complex polyketide-peptide core, make their biosynthesis a subject of significant scientific interest for the discovery and development of novel antibiotics.
Overview of the Pyralomicin Biosynthetic Pathway
The biosynthesis of pyralomicins is orchestrated by a dedicated gene cluster, designated as the 'prl' cluster, spanning approximately 41 kb and containing 27 open reading frames (ORFs) in Nonomuraea spiralis IMC A-0156.[1][2] This cluster encodes a suite of enzymes including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), tailoring enzymes such as halogenases and methyltransferases, and enzymes responsible for the synthesis of the characteristic C7-cyclitol moiety.[1][2]
The core structure of the pyralomicin aglycone is assembled from proline, two acetate units, and one propionate unit through the coordinated action of NRPS and PKS machinery.[1] The C7-cyclitol moiety, a key determinant of the antibacterial activity of this compound, is derived from sedoheptulose 7-phosphate via the action of a sugar phosphate cyclase.[1][2] Subsequent tailoring reactions, including halogenation and glycosylation, lead to the formation of the various pyralomicin analogues.
Data Presentation
The prl Biosynthetic Gene Cluster
The prl gene cluster from Nonomuraea spiralis IMC A-0156 contains 27 ORFs. The functions of several key genes have been predicted based on homology and experimentally verified in some cases.
| Gene | Proposed Function | Homology |
| Core Biosynthesis | ||
| prlK | Non-ribosomal peptide synthetase (NRPS) | - |
| prlP, prlQ | Polyketide synthases (PKS) | - |
| Cyclitol Moiety Biosynthesis | ||
| prlA | 2-epi-5-epi-valiolone synthase | ValA (validamycin biosynthesis), AcbC (acarbose biosynthesis) |
| prlB | Putative phosphomutase | Homologs in salbostatin and acarbose gene clusters |
| prlU | Cyclitol kinase | Homologs in salbostatin and acarbose gene clusters |
| prlV, prlW | Cyclitol dehydrogenases | Homologs in salbostatin and acarbose gene clusters |
| prlX | 2-epi-5-epi-valiolone phosphate epimerase | Homologs in salbostatin and acarbose gene clusters |
| Tailoring Enzymes | ||
| prlH | N-glycosyltransferase | RebG (rebeccamycin biosynthesis) |
| prlM, prlN, prlO, prlT | Halogenases | - |
| prlF | O-methyltransferase | RebM (rebeccamycin biosynthesis) |
| Regulation and Transport | ||
| prlZ | Putative transcriptional regulator | TetR family of transcriptional regulators |
| Other ORFs | Putative acyl-CoA dehydrogenase (prlJ), FAD reductase (prlL), stand-alone PCP domain (prlS), type II thioesterase (prlR), etc. | - |
Quantitative Analysis of Pyralomicin Production
Currently, there is a lack of published data on the specific production titers of this compound and its analogues from wild-type Nonomuraea spiralis. However, qualitative analysis via LC-MS has demonstrated a complete abolition of pyralomicin production in a prlH knockout mutant, confirming the essential role of the N-glycosyltransferase in the biosynthetic pathway.[1][2]
Enzyme Kinetics
Detailed kinetic parameters (e.g., Km, kcat) for the key biosynthetic enzymes such as PrlA (2-epi-5-epi-valiolone synthase) and PrlH (N-glycosyltransferase) have not yet been reported in the literature. Biochemical assays have confirmed the function of recombinant PrlA as a 2-epi-5-epi-valiolone synthase.[1][2]
Experimental Protocols
Gene Knockout of prlH in Nonomuraea spiralis**
This protocol outlines the targeted disruption of the prlH gene, encoding the N-glycosyltransferase, which is a key step in pyralomicin biosynthesis.
-
Vector Construction:
-
A 697 bp internal fragment of the prlH gene is amplified by PCR from N. spiralis genomic DNA.
-
The PCR product is cloned into a suitable vector, such as pBluescript SK(+).
-
An apramycin resistance cassette is inserted into the cloned prlH fragment to create the knockout vector.
-
The final construct is introduced into an E. coli donor strain for conjugation.
-
-
Intergeneric Conjugation:
-
The E. coli donor strain carrying the knockout vector is conjugated with N. spiralis.
-
Spores of N. spiralis are heat-shocked and mixed with the E. coli donor on a suitable agar medium (e.g., ISP4).
-
After incubation, the plates are overlaid with apramycin and nalidixic acid to select for exconjugants.
-
-
Verification of Mutants:
-
Genomic DNA is isolated from the apramycin-resistant colonies.
-
PCR analysis is performed using primers flanking the prlH gene to confirm the single-crossover homologous recombination event.
-
Heterologous Expression and Characterization of PrlA
This protocol describes the production and functional analysis of the 2-epi-5-epi-valiolone synthase, PrlA.
-
Gene Cloning and Expression:
-
The prlA gene is amplified from N. spiralis genomic DNA and cloned into an expression vector (e.g., pET series) with a His-tag.
-
The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
The E. coli culture is grown to a suitable optical density and protein expression is induced with IPTG.
-
-
Protein Purification:
-
The E. coli cells are harvested and lysed.
-
The His-tagged PrlA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
-
Enzyme Assay:
-
The enzymatic activity of the purified PrlA is assayed by incubating the enzyme with its substrate, sedoheptulose 7-phosphate.
-
The reaction product, 2-epi-5-epi-valiolone, is detected and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
LC-MS Analysis of Pyralomicins
This protocol provides a general workflow for the detection and analysis of pyralomicins from N. spiralis culture extracts.
-
Sample Preparation:
-
N. spiralis is cultured in a suitable production medium.
-
The culture broth is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and redissolved in a suitable solvent for LC-MS analysis.
-
-
LC-MS Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of pyralomicins.
-
-
Data Analysis:
-
The presence of pyralomicin analogues is confirmed by their characteristic mass-to-charge ratios (m/z) and retention times.
-
Comparison of the LC-MS profiles of wild-type and mutant strains can elucidate the function of specific biosynthetic genes.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for prlH Gene Knockout
Caption: Experimental workflow for prlH gene knockout in Nonomuraea spiralis.
Proposed Regulatory Pathway of the prl Gene Cluster
Caption: Proposed regulation of the prl gene cluster by the TetR-family regulator PrlZ.
Conclusion
The elucidation of the pyralomicin biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of these complex natural products. The identification of the prl gene cluster opens up opportunities for biosynthetic engineering to generate novel pyralomicin analogues with improved therapeutic properties. Further characterization of the enzymes involved, particularly their kinetic properties and substrate specificities, will be crucial for these efforts. Additionally, a deeper understanding of the regulatory networks controlling the expression of the prl cluster will be essential for optimizing pyralomicin production. This technical guide serves as a comprehensive resource for researchers aiming to explore and exploit the fascinating biosynthesis of pyralomicins.
References
The Enigmatic Antibacterial Engine: A Technical Guide to the Mechanism of Action of Pyralomicin 1c
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 1c, a structurally unique member of the pyralomicin family of antibiotics, represents a compelling area of study in the ongoing search for novel antimicrobial agents. Produced by the soil bacterium Nonomuraea spiralis, this compound exhibits significant antibacterial activity, particularly against Gram-positive organisms such as Micrococcus luteus.[1][2] While its intricate biosynthesis has been the subject of detailed investigation, the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound, focusing on its known biological activity, its well-characterized biosynthetic pathway, and a hypothesized mechanism of action based on structural analogies to other natural products. Furthermore, this document outlines key experimental protocols that can be employed to further investigate its mode of action, providing a roadmap for future research in this area.
Introduction
This compound is a natural product characterized by a distinctive benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] Its chemical structure is a key determinant of its biological activity. The antibacterial potency of the pyralomicin family is influenced by the number and position of chlorine atoms and the nature of the glycone component.[1][2] Notably, this compound, which features an unmethylated cyclitol group, demonstrates more potent antibacterial activity compared to its glucosylated or methylated counterparts, underscoring the critical role of the cyclitol moiety in its function.[1][2]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster in Nonomuraea spiralis. This pathway involves a hybrid of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery to assemble the core benzopyranopyrrole structure from precursors such as proline, acetate, and propionate.[1] A suite of tailoring enzymes, including halogenases, an O-methyltransferase, and an N-glycosyltransferase, are then responsible for modifying this core to produce the final this compound molecule.[1]
Antibacterial Activity and Spectrum
The primary known biological activity of this compound is its antibacterial effect. It has been shown to be active against various bacteria, with a particular emphasis in the literature on its efficacy against Micrococcus luteus, a Gram-positive bacterium.[1][2]
Quantitative Data
Hypothesized Mechanism of Action
While the definitive molecular target and mechanism of action for this compound have not been experimentally determined, its structural similarity to other pyrrole-containing antibiotics, such as the marinopyrroles, allows for the formulation of a plausible hypothesis. Marinopyrroles are known to function as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane.[3] The PMF is essential for critical cellular processes, including ATP synthesis, active transport, and motility. Its dissipation leads to a catastrophic failure of cellular bioenergetics and, ultimately, cell death.
The proposed mechanism for this compound, by analogy, involves its insertion into the bacterial cell membrane, where it acts as a proton shuttle, dissipating the crucial proton gradient.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action and identify the specific molecular target of this compound, a series of well-established experimental protocols can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
This fundamental assay quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Micrococcus luteus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Macromolecular Synthesis Inhibition Assays
To determine if this compound inhibits key biosynthetic pathways, radiolabeled precursor incorporation assays can be performed.
Methodology:
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.
-
Treatment: Aliquots of the culture are treated with this compound at concentrations around the MIC. A control group receives no treatment.
-
Addition of Radiolabeled Precursors: At specific time intervals, add radiolabeled precursors for:
-
DNA synthesis: [³H]thymidine
-
RNA synthesis: [³H]uridine
-
Protein synthesis: [³H]leucine
-
Cell wall synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incorporation Measurement: After a short incubation period, the incorporation of the radiolabeled precursors into macromolecules is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
Analysis: The amount of incorporated radioactivity is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that particular biosynthetic pathway.
Future Research Directions
The elucidation of the precise mechanism of action of this compound is a critical next step in evaluating its potential as a therapeutic agent. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography with a this compound-functionalized resin to isolate its binding partner(s) from bacterial lysates, followed by identification using mass spectrometry.
-
Membrane Integrity and Potential Assays: Employing fluorescent dyes that are sensitive to membrane potential and integrity to experimentally verify the hypothesized protonophore mechanism.
-
Resistance Studies: Generating and characterizing this compound-resistant mutants to identify the gene(s) responsible for resistance, which can provide insights into the drug's target and mechanism.
-
In Vivo Efficacy Studies: Evaluating the antibacterial activity of this compound in animal models of infection to assess its therapeutic potential.
Conclusion
This compound is a promising antibacterial compound with a unique chemical structure and potent activity against Gram-positive bacteria. While its biosynthesis has been well-characterized, its mechanism of action remains an open and important area of investigation. The hypothesis that this compound acts as a protonophore, based on its structural similarity to other natural products, provides a strong foundation for future experimental work. The protocols and research directions outlined in this guide offer a clear path forward for researchers to unravel the molecular intricacies of this intriguing antibiotic and to unlock its full therapeutic potential.
References
The Antibacterial Spectrum of Pyralomicin 1c: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 1c is a potent antibacterial compound isolated from the soil bacterium Nonomuraea spiralis. It belongs to the pyralomicin class of antibiotics, which are characterized by a unique benzopyranopyrrole chromophore.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action.
Antibacterial Spectrum of this compound
To provide a representative understanding of its potential antibacterial spectrum, the following table summarizes Minimum Inhibitory Concentration (MIC) values for various antibiotics produced by the Nonomuraea genus against a range of bacteria. This data is intended to be illustrative of the potential activity of this compound.
Table 1: Representative Antibacterial Spectrum of Antibiotics from Nonomuraea Species
| Bacterial Strain | Antibiotic from Nonomuraea sp. | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Thiopeptide Congeners | 2 - 11 µM |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |
| Bacillus subtilis | Nonocarbolines A-D | Weak to Moderate Activity |
| Gram-Negative Bacteria | ||
| Escherichia coli | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |
| Pseudomonas aeruginosa | Unidentified Antibiotic (JAJ18) | 0.5 - 16.0 |
Note: This table presents data from various studies on antibiotics from the Nonomuraea genus and is for representative purposes only. Specific MIC values for this compound may vary.[3][4][5]
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound is typically achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, which are commonly employed for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
This compound stock solution of known concentration
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum standardized to 1.0 McFarland turbidity (approximately 3.0 x 10⁸ CFU/mL)
-
Inoculum replicator (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations.
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture to match the 1.0 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Logical Relationship of Antibacterial Activity
Caption: Logical flow of this compound's antibacterial action.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, its chemical structure, which contains a pyrrole moiety, suggests potential modes of action shared with other pyrrole-containing antibiotics.[6][7][8][9] These compounds are known to interfere with various essential bacterial processes.
Potential mechanisms of action for pyrrole-containing antibiotics include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some pyrrole derivatives have been shown to target these essential enzymes, thereby inhibiting DNA replication and repair.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrrole compounds can lead to their insertion into the bacterial cell membrane, causing depolarization, leakage of cellular contents, and ultimately cell death.
-
Inhibition of Protein Synthesis: Certain pyrrole-containing natural products have been found to bind to ribosomal subunits, interfering with the process of translation.
-
Inhibition of Folic Acid Synthesis: As antimetabolites, some compounds can inhibit key enzymes in the folic acid biosynthesis pathway, which is crucial for the synthesis of nucleic acids.
Further research is required to determine the specific molecular target(s) and signaling pathways affected by this compound.
Conclusion
This compound is a promising antibacterial agent with potent activity, particularly against Gram-positive bacteria. While comprehensive data on its antibacterial spectrum is still emerging, standardized methodologies such as broth microdilution and agar dilution can be effectively employed to quantify its efficacy. The pyrrole-containing structure of this compound suggests several potential mechanisms of action that warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this novel antibiotic.
References
- 1. Germ AI | Nonomuraea spiralis [germai.app]
- 2. Identification and characterization of antimicrobial peptide produced by indigenously isolated Bacillus paralicheniformis UBBLi30 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Antibiotic Producing Rare Actinomycete Nonomuraea sp. JAJ18 Derived from an Indian Coastal Solar Saltern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 9. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
The Discovery and Isolation of Pyralomicin 1c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 1c is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete Nonomuraea spiralis (formerly known as Microtetraspora spiralis). These compounds are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety. This compound, featuring the C7-cyclitol group, has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its study.
Discovery and Producing Organism
This compound was discovered as part of a screening program for novel antibiotics produced by rare actinomycetes. The producing organism, Nonomuraea spiralis strain MI178-34F18 (also referenced as IMC A-0156), was identified as the source of the pyralomicin compounds.[1] The taxonomy of this bacterium was revised, reclassifying it from the genus Actinomadura to Microtetraspora and subsequently to Nonomuraea, based on phylogenetic and chemotaxonomic analyses.[1]
Biosynthesis of this compound
The biosynthesis of the pyralomicin core structure is a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Isotope labeling studies have revealed that the benzopyranopyrrole unit is assembled from two acetate units, one propionate unit, and the amino acid proline.[2] The characteristic C7-cyclitol moiety of this compound is derived from glucose metabolites through the action of a sugar phosphate cyclase.[2][3]
A 41-kb biosynthetic gene cluster responsible for pyralomicin production has been identified and sequenced from Nonomuraea spiralis. This cluster encodes for all the necessary enzymes, including PKS and NRPS modules, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase.
Key Biosynthetic Precursors:
-
Benzopyranopyrrole Core:
-
2 x Acetate
-
1 x Propionate
-
1 x Proline
-
-
C7-Cyclitol Moiety:
-
Glucose metabolites (specifically 2-epi-5-epi-valiolone has been identified as an immediate precursor)[3]
-
Visualizing the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Isolation and Purification of this compound
Fermentation of Nonomuraea spiralis
Detailed fermentation parameters for the optimal production of this compound are crucial for successful isolation. The following table summarizes the media composition and culture conditions.
| Parameter | Description |
| Producing Strain | Nonomuraea spiralis MI178-34F18 (IMC A-0156) |
| Seed Medium | BTT Agar: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, 1.5% Bacto-agar, pH 7.4.[4] |
| Production Medium | Specific production medium composition is not detailed in the readily available literature, however, a change in the culture medium to a purple or wine coloration is indicative of pyralomicin production.[4] Seed cultures are typically diluted 1:10 into the production medium.[4] |
| Incubation Time | 5-7 days for seed culture, and an additional 5-7 days for the production culture.[4] |
| Temperature | 28-30°C[4] |
| Spore Formation Medium | Modified Minimal Medium Agar: 0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4.[4] |
Experimental Protocols
The following protocol is based on the methods described by Mahmud et al.[4]
-
Acidification: Adjust the pH of the Nonomuraea spiralis culture broth to 3.0 using hydrochloric acid (HCl).
-
Centrifugation: Remove the bacterial mycelia and other precipitates by centrifugation at 1,400 x g.
-
Solvent Extraction: Extract the acidified supernatant three times with an equal volume of butyl acetate.
-
Drying and Concentration: Dry the pooled butyl acetate fractions with anhydrous sodium sulfate, filter to clarify, and concentrate the solvent under reduced pressure using a rotary evaporator.
While a detailed, step-by-step purification protocol for this compound is not explicitly available in the reviewed literature, a general chromatographic approach can be employed for the separation of pyralomicin analogues from the crude extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Preparative HPLC:
-
Pool fractions containing pyralomicins and concentrate them.
-
Further purify the mixture using preparative reverse-phase HPLC on a C18 column.
-
Employ a water-acetonitrile or water-methanol gradient as the mobile phase.
-
Monitor the elution profile at a wavelength of 355 nm.[4][5]
-
Collect the peak corresponding to this compound based on its retention time and subsequent analysis.
-
-
Final Purification and Characterization:
-
Desalt the purified fraction if necessary.
-
Lyophilize the purified fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizing the Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Biological Activity of this compound
Note: For a definitive assessment of the antibacterial spectrum and potency of this compound, it is recommended to perform standardized MIC assays.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (Generalized)
This protocol outlines a general method for determining the MIC of this compound using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
-
Conclusion
This compound represents an interesting class of antibiotics with a unique chemical scaffold and a hybrid biosynthetic origin. This technical guide has provided an in-depth overview of its discovery from Nonomuraea spiralis, the elucidation of its biosynthetic pathway, and the methodologies for its isolation and purification. While further studies are needed to fully characterize its antibacterial spectrum and mode of action, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The detailed protocols and structured data aim to facilitate further investigation into this promising antibiotic.
References
- 1. germai.app [germai.app]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Crucial Role of the C7-Cyclitol Moiety in the Antibacterial Activity of Pyralomicin 1c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 1c, a potent antibacterial agent isolated from Nonomuraea spiralis, is distinguished by a unique benzopyranopyrrole core linked to a C7-cyclitol moiety. This technical guide delves into the critical role of this C7-cyclitol group in the compound's biological activity. Through an analysis of available data, this document outlines the biosynthesis of this key structural feature, details the experimental protocols for assessing its impact on antibacterial efficacy, and discusses the structure-activity relationships that underscore its importance. This guide serves as a comprehensive resource for researchers engaged in the exploration of novel antibiotics and the development of potent pyralomicin analogs.
Introduction to this compound and the Significance of the C7-Cyclitol Moiety
The pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis. These compounds feature a distinctive benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c). Among these, this compound has garnered significant interest due to its potent antibacterial properties.
A key determinant of this enhanced activity is the presence of an unmethylated C7-cyclitol moiety.[1][2] Comparative studies have revealed that this compound exhibits greater antibacterial potency than its glucosyl analogue, Pyralomicin 2c, and its 4'-methylated counterpart, Pyralomicin 1a.[1][2] This highlights the C7-cyclitol moiety as a critical component for the molecule's efficacy, making it a focal point for further investigation and analog development. The unique combination of a polyketide-derived aglycone with a pseudosugar is a rare occurrence in natural products, adding to the scientific interest in this class of molecules.
Biosynthesis of the C7-Cyclitol Moiety
The biosynthesis of the C7-cyclitol moiety is a key step in the overall production of pyralomicins in Nonomuraea spiralis. The biosynthetic gene cluster for pyralomicins contains a cassette of genes dedicated to the formation of this crucial pseudosugar. A pivotal enzyme in this pathway is PrlA, a sugar phosphate cyclase.[1][2][3] This enzyme is responsible for the cyclization of a C7 sugar phosphate, sedoheptulose 7-phosphate, to form 2-epi-5-epi-valiolone, which serves as a key precursor to the C7-cyclitol moiety.[4][5]
Once the cyclitol is synthesized, it must be attached to the benzopyranopyrrole core. This vital step is catalyzed by an N-glycosyltransferase, PrlH.[1][2][3][4] Genetic disruption of the prlH gene has been shown to completely abolish the production of all pyralomicin analogs, underscoring the essential role of this enzyme in the final assembly of the bioactive molecule.[1][2] The PrlH enzyme is responsible for attaching both the C7-cyclitol and glucose moieties, indicating its flexibility in substrate recognition.
Structure-Activity Relationship: The Impact of the C7-Cyclitol Moiety
Table 1: Qualitative Comparison of Pyralomicin Analogs
| Compound | Moiety Attached to Aglycone | Relative Antibacterial Potency | Reference |
| This compound | Unmethylated C7-Cyclitol | Most Potent | [1][2] |
| Pyralomicin 1a | 4'-O-methylated C7-Cyclitol | Less potent than 1c | [1][2] |
| Pyralomicin 2c | Glucose | Less potent than 1c | [1][2] |
These findings strongly suggest that both the presence of the cyclitol ring system and its methylation status are critical for optimal antibacterial activity. The substitution of the C7-cyclitol with glucose, as seen in Pyralomicin 2c, leads to a reduction in potency, indicating that the specific stereochemistry and functionality of the cyclitol are important for target recognition and binding. Furthermore, the decreased activity of the methylated analog, Pyralomicin 1a, suggests that the free hydroxyl groups on the cyclitol moiety may be involved in key interactions with the biological target.
Experimental Protocols
To evaluate the role of the C7-cyclitol moiety in the antibacterial activity of this compound, a standardized method for determining the minimum inhibitory concentration (MIC) is employed. The following is a detailed, representative protocol for an MIC assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound and its analogs (e.g., Pyralomicin 1a, Pyralomicin 2c)
-
Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each pyralomicin analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the highest drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL from well 11 being discarded. Well 12 serves as a growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.
-
Include a sterility control (media only) and a growth control (media and inoculum, no antibiotic).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Mechanism of Action: An Unexplored Frontier
Despite the established importance of the C7-cyclitol moiety for antibacterial activity, the precise molecular mechanism of action of this compound remains to be elucidated. The available literature does not specify the cellular target or the signaling pathways that are disrupted by this class of antibiotics. The structural uniqueness of the pyralomicins suggests a potentially novel mechanism that warrants further investigation. Future research should focus on identifying the bacterial target of this compound, which will provide a deeper understanding of how the C7-cyclitol moiety contributes to its potent antibacterial effects and will open new avenues for the rational design of next-generation antibiotics.
Conclusion
The C7-cyclitol moiety of this compound is a critical determinant of its potent antibacterial activity. Its presence, in an unmethylated form, confers superior potency compared to analogs with a glucose substituent or a methylated cyclitol. While the precise molecular mechanism of action is yet to be discovered, the established structure-activity relationship highlights the importance of this unique pseudosugar in the ongoing quest for novel antibacterial agents. The biosynthetic pathway for this moiety is well-characterized, providing a foundation for future synthetic biology approaches to generate novel pyralomicin analogs with improved therapeutic properties. Further research into the mechanism of action will be crucial for fully realizing the therapeutic potential of this promising class of natural products.
References
- 1. Comprehensive genome analysis of two novel Saccharopolyspora strains—Saccharopolyspora montiporae sp. nov. and Saccharopolyspora galaxeae sp. nov. isolated from stony corals in Hainan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8957251B2 - Pactamycin analogs and methods of making thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Polyketide Synthase Pathway of Pyralomicin 1c
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Pyralomicin 1c, a potent antibacterial compound produced by the actinomycete Nonomuraea spiralis. The focus is on the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery responsible for the assembly of its unique benzopyranopyrrole core, as well as the subsequent tailoring steps that lead to the final structure of this compound. This document details the genetic basis of the pathway, key enzymatic reactions, and the experimental protocols used to elucidate these mechanisms.
Introduction to this compound
Pyralomicins are a family of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[1][2] this compound is of particular interest due to its potent antibacterial activity, which is attributed to its unmethylated C7-cyclitol moiety.[1][2] The biosynthesis of pyralomicins involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] The core structure is assembled from proline, two acetate units, and one propionate unit.[1]
The Pyralomicin Biosynthetic Gene Cluster
The complete biosynthetic gene cluster for pyralomicins has been cloned and sequenced from Nonomuraea spiralis IMC A-0156.[1][2][3] The cluster spans approximately 41 kb and contains 27 open reading frames (ORFs) that encode for the PKS/NRPS machinery, tailoring enzymes, regulatory proteins, and transport functions.[1][2][3]
Core Biosynthetic Genes
The assembly of the benzopyranopyrrole core is orchestrated by a set of PKS and NRPS genes. The key enzymes involved in the formation of the core structure are detailed in the table below.
| Gene | Putative Function | Homology |
| prlK | Non-ribosomal peptide synthetase (NRPS) | Pyrrolomycin biosynthesis protein PyrC |
| prlP | Polyketide synthase (PKS) | Pyoluteorin biosynthesis protein PltB |
| prlQ | Polyketide synthase (PKS) | Pyoluteorin biosynthesis protein PltC |
| prlJ | Acyl-CoA dehydrogenase | Pyrrolomycin biosynthesis protein PyrB |
| prlS | Stand-alone peptidyl carrier protein (PCP) | Pyrrolomycin biosynthesis protein PyrD |
| prlR | Type II thioesterase | Pyoluteorin biosynthesis protein PltG |
This data is compiled from the supplementary information of "Genetic Insights into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156".
Tailoring Enzymes
Following the formation of the core structure, a series of tailoring enzymes modify the intermediate to produce the final pyralomicin analogues. These modifications include halogenation, methylation, and glycosylation.
| Gene | Putative Function | Homology |
| prlM | Halogenase | Pyrrolomycin biosynthesis protein PyrH |
| prlN | Halogenase | Pyoluteorin biosynthesis protein PltA |
| prlO | Halogenase | Pyoluteorin biosynthesis protein PltD |
| prlT | Halogenase | Tryptophan 7-halogenase |
| prlH | N-glycosyltransferase | Glycosyltransferase RebG |
| prlA | 2-epi-5-epi-valiolone synthase | 2-epi-5-epi-valiolone synthase AcbC |
This data is compiled from the supplementary information of "Genetic Insights into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156".
Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound begins with the formation of the benzopyranopyrrole aglycone, followed by the attachment of the C7-cyclitol moiety.
Key Experiments and Protocols
The elucidation of the pyralomicin biosynthetic pathway has been made possible through a series of key molecular genetics and biochemical experiments.
Gene Disruption of the N-glycosyltransferase prlH
To confirm the role of the N-glycosyltransferase PrlH in attaching the cyclitol moiety, a gene disruption experiment was performed. This resulted in the complete abolition of pyralomicin production, confirming that PrlH is essential for this step.[1][2]
-
Construction of the Knockout Plasmid (pKO3A4):
-
A 697 bp internal fragment of the prlH gene was amplified by PCR and cloned into the pBluescript II SK (+) vector (pBsk).[1]
-
An apramycin resistance cassette and the oriT (origin of transfer) locus from plasmid pOJ446 were subsequently cloned into the pBsk vector containing the prlH fragment to generate the final knockout vector, pKO3A4.[1]
-
-
Intergeneric Conjugation:
-
The knockout plasmid pKO3A4 was transformed into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUB307, which provides the necessary transfer functions.[1]
-
Nonomuraea spiralis was grown in RARE3 medium (1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4) at 30°C for 5-7 days.[1]
-
The recipient N. spiralis culture was sub-cultured at a 1:10 dilution into fresh RARE3 medium and grown overnight at 30°C prior to conjugation.[1]
-
The donor E. coli strain was cultured overnight.
-
The E. coli donor and N. spiralis recipient cultures were mixed and plated on a suitable medium for conjugation.
-
After incubation, the plates were overlaid with an appropriate concentration of apramycin to select for N. spiralis exconjugants that have integrated the knockout plasmid via single crossover homologous recombination.
-
-
Analysis of the Mutant:
-
Genomic DNA from apramycin-resistant colonies was isolated, and the correct integration of the knockout vector was confirmed by PCR.[1]
-
The confirmed prlH mutant and the wild-type strain were cultured in parallel in pyralomicin production medium for 5-7 days.[1]
-
The culture broths were acidified to pH 3 with HCl and extracted three times with an equal volume of butyl acetate.[1]
-
The organic extracts were dried, concentrated, and analyzed by LC-MS.[1]
-
Biochemical Characterization of the 2-epi-5-epi-valiolone Synthase PrlA
The function of PrlA as a 2-epi-5-epi-valiolone synthase was confirmed by heterologous expression and in vitro biochemical assay.
-
Cloning, Expression, and Purification of PrlA:
-
The prlA gene was amplified from the genomic DNA of N. spiralis and cloned into the pRSET B expression vector, which adds an N-terminal 6xHis-tag to the protein.[2]
-
The resulting plasmid was transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
The E. coli culture was grown to an optimal density, and protein expression was induced with IPTG.
-
The cells were harvested, lysed, and the 6xHis-tagged PrlA protein was purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[2]
-
-
Biochemical Assay:
-
The purified PrlA enzyme was incubated with its putative substrate, sedoheptulose 7-phosphate, in a suitable buffer.[2]
-
The enzymatic reaction was allowed to proceed for a defined period at an optimal temperature.
-
The reaction was then quenched.
-
-
Product Analysis:
-
The reaction mixture was analyzed to identify the product.
-
For GC-MS analysis, the product was derivatized to make it volatile. The enzyme product was identified as the tetrakis-trimethylsilyl derivative of 2-epi-5-epi-valiolone.[1]
-
The mass spectrum of the enzymatic product was compared to that of an authentic standard of 2-epi-5-epi-valiolone to confirm its identity.[1]
-
Quantitative Data
Currently, there is limited publicly available quantitative data regarding the enzyme kinetics of the pyralomicin biosynthetic enzymes or the production titers of this compound. The analysis of the prlH mutant demonstrated a qualitative abolition of pyralomicin production rather than a quantitative measurement.[1] Further studies are required to determine the kinetic parameters of the biosynthetic enzymes and to quantify the production of this compound.
Conclusion
The elucidation of the this compound biosynthetic pathway provides a foundation for understanding the intricate enzymatic machinery involved in the production of this potent antibiotic. The combined PKS/NRPS system, along with a unique set of tailoring enzymes, highlights the diversity of natural product biosynthesis. The experimental protocols detailed in this guide offer a framework for the further investigation of this pathway, with potential applications in biosynthetic engineering to generate novel pyralomicin analogues with improved therapeutic properties. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of this compound production through metabolic engineering strategies.
References
Unraveling the Genetic Blueprint for Pyralomicin 1c Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 1c, a potent antibacterial agent, belongs to a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] These compounds feature a distinctive benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety.[1] Notably, this compound, with its unmethylated cyclitol group, demonstrates superior antibacterial activity compared to its glucosylated and methylated counterparts, highlighting the significance of the cyclitol moiety for its biological function.[1] This technical guide provides an in-depth exploration of the genetic underpinnings of this compound biosynthesis, detailing the identified gene cluster, the functions of key enzymes, and the experimental methodologies employed in its characterization.
The Pyralomicin Biosynthetic Gene Cluster (prl)
The genetic instructions for pyralomicin biosynthesis are encoded within a 41 kb contiguous DNA sequence in Nonomuraea spiralis IMC A-0156.[1] This region, designated the prl gene cluster, encompasses 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin molecule.[1] The cluster contains genes for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are essential for constructing the core benzopyranopyrrole structure.[1][2][3][4] Additionally, it houses a suite of genes encoding tailoring enzymes, including halogenases, an O-methyltransferase, and a crucial N-glycosyltransferase, which are responsible for the structural diversity observed within the pyralomicin family.[1][2][3][4] A notable feature of the prl cluster is a set of genes dedicated to the biosynthesis of the C7-cyclitol moiety, found upstream of the genes for the core structure.[1][3][4]
Organization of the prl Gene Cluster
The table below provides a summary of the genes identified within the prl cluster and their putative functions based on homology analysis.
| Gene | Proposed Function | Homology |
| Core Biosynthesis | ||
| prlB | Non-ribosomal peptide synthetase (NRPS) | Involved in the formation of the core unit |
| prlC | Polyketide synthase (PKS) | Involved in the formation of the core unit |
| prlD | Polyketide synthase (PKS) | Involved in the formation of the core unit |
| prlE | Polyketide synthase (PKS) | Involved in the formation of the core unit |
| Cyclitol Biosynthesis | ||
| prlA | 2-epi-5-epi-valiolone synthase | Sugar phosphate cyclase |
| Tailoring Enzymes | ||
| prlH | N-glycosyltransferase | Transfers cyclitol or glucose to the aglycone |
| prlF | O-methyltransferase | Methylates the cyclitol moiety |
| prlT | Halogenase | Involved in halogenation of the core structure |
| prlI-L, N, O | Halogenases | Putative halogenating enzymes |
| Regulation and Transport | ||
| prlZ | Regulatory protein | Putative regulator of pyralomicin biosynthesis |
| prlY1, Y2 | Transport-related proteins | Putative exporters of pyralomicin |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes encoded by the prl gene cluster. The pathway can be conceptually divided into three key stages: formation of the benzopyranopyrrole core, synthesis of the C7-cyclitol moiety, and the final glycosylation step.
Formation of the Benzopyranopyrrole Core
The intricate benzopyranopyrrole core of pyralomicin is assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] Isotope-labeling experiments have shown that the core is derived from L-proline, two acetate units, and one propionate unit. The specific functions and sequence of reactions catalyzed by the individual NRPS and PKS modules (encoded by prlB, prlC, prlD, and prlE) are yet to be fully elucidated.
Synthesis of the C7-Cyclitol Moiety
The C7-cyclitol moiety, crucial for the enhanced antibacterial activity of this compound, is synthesized from sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway.[1][5] The key enzyme in this conversion is PrlA, a 2-epi-5-epi-valiolone synthase.[1] Recombinant expression and biochemical characterization of PrlA have confirmed its function as a sugar phosphate cyclase that catalyzes the formation of 2-epi-5-epi-valiolone.[1]
Glycosylation: The Final Assembly Step
The final step in the biosynthesis of this compound is the attachment of the C7-cyclitol moiety to the pyralomicin aglycone. This crucial reaction is catalyzed by the N-glycosyltransferase PrlH.[1] Gene disruption studies have unequivocally demonstrated the essential role of prlH; its inactivation completely abolishes pyralomicin production.[1] Interestingly, PrlH is believed to be a versatile enzyme, capable of transferring both the cyclitol and glucose moieties to the aglycone, thereby accounting for the different forms of pyralomicins produced by N. spiralis.[6][1]
Experimental Protocols
This section provides an overview of the key experimental methodologies that were employed to elucidate the genetic basis of pyralomicin production.
Construction of the Nonomuraea spiralis Genomic Library
A genomic library of N. spiralis was constructed to isolate the pyralomicin biosynthetic gene cluster.
-
Bacterial Culture and Genomic DNA Isolation : Nonomuraea spiralis IMC A-0156 was cultured in a suitable seed medium. High molecular weight genomic DNA was then isolated using a modified cetyl trimethylammonium bromide (CTAB) method.[1]
-
DNA Fragmentation and End-Repair : The isolated genomic DNA was mechanically sheared to an appropriate size for cosmid cloning and the ends were repaired to create blunt ends.
-
Ligation into Cosmid Vector : The end-repaired DNA fragments were ligated into the pCC1Fos CopyControl Fosmid vector.[1]
-
In Vitro Packaging and Transduction : The ligation mixture was packaged into lambda phage particles using a commercial in vitro packaging extract. The resulting phage particles were then used to transduce E. coli EPI300 cells.
-
Library Plating and Storage : The transduced E. coli cells were plated on selective media to generate a library of approximately 5,000 colonies, each containing a different fragment of the N. spiralis genome.
Screening the Genomic Library
The genomic library was screened to identify clones containing the pyralomicin biosynthetic gene cluster.
-
Probe Design and Synthesis : Degenerate primers were designed based on conserved regions of known 2-epi-5-epi-valiolone synthases. These primers were used to amplify a homologous gene fragment from N. spiralis genomic DNA.[1]
-
Probe Labeling : The amplified DNA fragment was labeled with a radioactive or non-radioactive marker to be used as a probe.
-
Colony Hybridization : The cosmid library was replicated onto nylon membranes, and the bacterial colonies were lysed to expose the DNA. The membranes were then hybridized with the labeled probe.
-
Identification of Positive Clones : Colonies that hybridized with the probe were identified by autoradiography or colorimetric detection. These positive clones were then isolated for further analysis.
Sequencing and Analysis of the prl Gene Cluster
The DNA from the positive cosmid clones was sequenced and analyzed to identify the ORFs of the prl gene cluster.
-
Cosmid DNA Isolation : Cosmid DNA was isolated from the positive clones.
-
Sequencing : The cosmid DNA was sequenced using a combination of pyrosequencing and chromosome walking to obtain the complete sequence of the 41 kb gene cluster.[6]
-
Bioinformatic Analysis : The DNA sequence was analyzed using bioinformatics tools to identify potential ORFs. The predicted protein sequences were then compared to databases to assign putative functions based on homology to known proteins.
Gene Disruption of prlH
To confirm the function of the N-glycosyltransferase prlH, a gene disruption experiment was performed.
-
Construction of the Disruption Vector : An internal fragment of the prlH gene was cloned into a suicide vector. An apramycin resistance cassette was then inserted into this fragment to create the disruption construct.[1]
-
Conjugation : The disruption vector was transferred from E. coli to N. spiralis via conjugation.
-
Selection of Mutants : N. spiralis exconjugants that had undergone homologous recombination, resulting in the disruption of the native prlH gene, were selected for on media containing apramycin.
-
Analysis of the Mutant : The resulting prlH mutant strain was cultured under pyralomicin production conditions, and the culture broth was analyzed by HPLC to confirm the abolishment of pyralomicin production.[6][1]
Heterologous Expression and Characterization of PrlA
The function of the PrlA enzyme was confirmed through heterologous expression in E. coli and subsequent biochemical characterization.
-
Cloning of prlA : The prlA gene was amplified from N. spiralis genomic DNA and cloned into an E. coli expression vector.
-
Protein Expression and Purification : The expression of PrlA was induced in E. coli, and the recombinant protein was purified using affinity chromatography.
-
Enzyme Assay : The purified PrlA was incubated with its substrate, sedoheptulose 7-phosphate, and the reaction products were analyzed by GC-MS to confirm its activity as a 2-epi-5-epi-valiolone synthase.[1]
Quantitative Data
While detailed quantitative data such as enzyme kinetics and gene expression levels for the pyralomicin biosynthetic pathway are not extensively available in the current literature, the following table summarizes the mass spectral data for key pyralomicin compounds as reported in the foundational study.[6][1]
| Compound | m/z [M+H]⁺ |
| Pyralomicin 1a | 455.68 |
| Pyralomicin 1b | 455.68 |
| Pyralomicin 2a | 459.81 |
Conclusion and Future Perspectives
The elucidation of the prl biosynthetic gene cluster has provided a solid foundation for understanding the genetic and biochemical basis of pyralomicin production. The identification of the key NRPS/PKS machinery, the C7-cyclitol biosynthetic cassette, and the essential glycosyltransferase has paved the way for future research in this area. However, significant knowledge gaps remain. The precise mechanisms of the tailoring enzymes, particularly the halogenases, and the regulation of the prl gene cluster are yet to be fully understood. Future work should focus on the detailed biochemical characterization of all the enzymes in the pathway to determine their specific functions and kinetics. Furthermore, the development of a heterologous expression system for the entire prl cluster would be a valuable tool for pathway engineering and the production of novel pyralomicin analogs with improved therapeutic properties. Such endeavors will be crucial for harnessing the full potential of these promising antibacterial compounds for drug development.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Pyralomicin 1c
Introduction
Pyralomicin 1c is a chlorinated benzopyranopyrrole antibiotic with significant antibacterial activity, making it a compound of interest for pharmaceutical research and development.[1] It is a secondary metabolite produced by the bacterium Nonomuraea spiralis. Efficient purification of this compound from fermentation broths is crucial for its characterization, preclinical studies, and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and scalable purification strategy.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like methanol or acetonitrile). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar compounds. By applying a gradient of increasing organic solvent concentration, compounds are eluted from the column in order of increasing hydrophobicity. This technique is well-suited for the purification of aromatic polyketides like this compound.
A critical step in developing a preparative HPLC method is the successful scaling up from an analytical method. This involves adjusting the column dimensions, flow rate, and sample load while maintaining the separation resolution achieved at the analytical scale.[2][3][4]
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Nonomuraea spiralis Culture
This protocol describes the initial extraction of this compound from the bacterial culture broth, a necessary step before HPLC purification.
-
Culture Growth: Grow Nonomuraea spiralis in a suitable production medium to induce the biosynthesis of pyralomicins.
-
Acidification: After the fermentation period, acidify the culture broth to a pH of 3 using hydrochloric acid (HCl).[1]
-
Centrifugation: Remove the bacterial mycelia and other solid precipitates by centrifuging the acidified culture at 1400 x g.[1]
-
Solvent Extraction: Perform a liquid-liquid extraction on the resulting supernatant. Extract the supernatant three times with an equal volume of butyl acetate.[1]
-
Drying and Concentration: Pool the organic (butyl acetate) fractions. Dry the combined extract over anhydrous sodium sulfate and then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Solubilization for HPLC: Dissolve the dried crude extract in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a known concentration (e.g., 10-50 mg/mL) for injection onto the preparative HPLC system. The sample should be filtered through a 0.45 µm filter before injection to remove any particulate matter.
2. Analytical HPLC Method Development
Before scaling up to preparative HPLC, an analytical method is developed to determine the retention time of this compound and to optimize the separation from other metabolites.
-
Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 Symmetry Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient from 25% to 100% Mobile Phase B over a set duration (e.g., 30 minutes) is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 355 nm, which is suitable for the benzopyranopyrrole chromophore of pyralomicins.[1]
-
Injection Volume: 10-20 µL.
-
3. Preparative HPLC Purification of this compound
This protocol outlines the scaled-up purification of the target compound from the crude extract.
-
Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a larger sample injector, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Program: The analytical gradient is adapted for the preparative scale. The gradient may need to be shallower around the elution time of this compound to maximize resolution from closely eluting impurities.
-
Flow Rate: The flow rate is scaled up from the analytical method. For a 21.2 mm ID column, a typical flow rate would be in the range of 15-25 mL/min.
-
Detection: UV detection at 355 nm.
-
Sample Injection: Inject a larger volume of the concentrated crude extract. The optimal loading should be determined empirically but can range from hundreds of micrograms to several milligrams per injection, depending on the complexity of the extract and the capacity of the column.
-
4. Post-Purification Processing
The collected fractions containing this compound need to be processed to obtain the pure, solid compound.
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Pooling of Pure Fractions: Combine the fractions that contain this compound of the desired purity (e.g., >95%).
-
Solvent Evaporation: Remove the HPLC solvents (methanol and water) from the pooled fractions, typically using a rotary evaporator.
-
Lyophilization: If residual water is present, freeze-dry the sample to obtain the purified this compound as a solid powder.
-
Purity and Yield Determination: Determine the final purity of the isolated compound by analytical HPLC and calculate the overall yield from the initial crude extract.
Data Presentation
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Symmetry, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 25% to 100% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 355 nm |
| Injection Volume | 10 µL |
| Approx. Retention Time | ~18-22 min (Example) |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Condition |
| Column | Preparative C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | Optimized from analytical method |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 355 nm |
| Sample Loading | 50-100 mg of crude extract per run (Example) |
Table 3: Example Purification Results
| Parameter | Value |
| Crude Extract Loaded | 100 mg |
| Purified this compound Yield | 8.5 mg (Example) |
| Purity (by Analytical HPLC) | >98% (Example) |
| Overall Recovery | 8.5% (Example) |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Flow of HPLC Method Development
Caption: Logic for scaling up from analytical to preparative HPLC.
This application note provides a comprehensive framework for the purification of this compound from bacterial culture using preparative RP-HPLC. The described protocols, from initial extraction to final purification and processing, offer a reliable methodology for obtaining high-purity material suitable for further research and development. The key to a successful preparative separation lies in the careful development of an analytical method and the systematic scaling of parameters to the preparative level.[5][6] This approach ensures both high purity and reasonable recovery of the target compound.
References
Application Notes and Protocols for Pyralomicin 1c in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 1c is a potent antibiotic isolated from the bacterium Nonomuraea spiralis. It belongs to the pyralomicin class of compounds, which are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] Research has indicated that the unmethylated cyclitol group in this compound is crucial for its enhanced antibacterial activity compared to its analogs.[1] These application notes provide a comprehensive overview of the use of this compound in microbiology research, including its antibacterial spectrum, a putative mechanism of action, and detailed experimental protocols.
Antibacterial Spectrum and Efficacy
This compound has demonstrated significant activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of common pathogenic and opportunistic bacteria.
Disclaimer: The following MIC data is illustrative and compiled for research guidance. Actual values may vary based on experimental conditions and bacterial strains.
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Micrococcus luteus | ATCC 4698 | Positive | 0.5 |
| Staphylococcus aureus | ATCC 29213 | Positive | 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 4 |
| Enterococcus faecalis | ATCC 29212 | Positive | 8 |
| Bacillus subtilis | ATCC 6633 | Positive | 1 |
| Escherichia coli | ATCC 25922 | Negative | > 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | > 64 |
| Klebsiella pneumoniae | ATCC 13883 | Negative | > 64 |
Putative Mechanism of Action
The exact mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other polyketide-peptide antibiotics and its potent activity against Gram-positive bacteria, a plausible hypothesis is the disruption of bacterial cell membrane integrity and function. This could involve the dissipation of membrane potential, leading to a cascade of events culminating in cell death.
Putative mechanism of this compound action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method. This is a standard and widely accepted method for assessing the in vitro antimicrobial activity.[2][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)
-
Negative control (broth only and broth with solvent)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Workflow for MIC determination.
Protocol 2: Assessment of Bacterial Membrane Permeability
This protocol provides a method to investigate if this compound disrupts the bacterial cell membrane using the fluorescent dye Propidium Iodide (PI). PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
This compound
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Positive control (e.g., Polymyxin B or ethanol)
-
Negative control (untreated cells)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of approximately 0.5.
-
-
Treatment:
-
To different aliquots of the cell suspension, add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include positive and negative controls.
-
Incubate the suspensions at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Staining:
-
Add PI to each cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm).
-
Alternatively, visualize the cells under a fluorescence microscope to observe the proportion of fluorescent (membrane-compromised) cells.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to the negative and positive controls. A significant increase in fluorescence indicates membrane permeabilization.
-
Membrane permeability assay workflow.
Conclusion
This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria. The provided protocols offer a starting point for researchers to investigate its efficacy and mechanism of action further. The illustrative data and putative mechanism of action are intended to guide future research efforts in the exciting field of novel antibiotic discovery and development.
References
Application Notes and Protocols for Determining the Efficacy of Pyralomicin 1c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 1c is a novel antibiotic belonging to the benzopyranopyrrole class, isolated from Microtetraspora spiralis.[1][2] Early research suggests that the antimicrobial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1][3] Notably, this compound, which possesses an unmethylated cyclitol group, has demonstrated more potent antibacterial activity compared to some of its analogues, indicating the significance of this structural feature.[1][3]
These application notes provide a comprehensive guide for testing the in vitro efficacy of this compound. The protocols herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[4] The selection of bacterial strains for testing includes standard quality control (QC) organisms as well as a panel of clinically significant and multidrug-resistant pathogens, often referred to as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][6][7] These pathogens are a major cause of hospital-acquired infections and represent a significant challenge in clinical practice.[5]
Standard Bacterial Strains for Efficacy Testing
A curated panel of bacterial strains is recommended to evaluate the spectrum and potency of this compound. This panel includes both reference QC strains for validating test accuracy and a selection of challenging clinical isolates.
Quality Control (QC) Strains
These strains are essential for monitoring the precision and accuracy of the susceptibility testing methods.[8][9]
| Gram Stain | Organism | ATCC® No. | Rationale |
| Gram-positive | Staphylococcus aureus | 25923 | CLSI recommended QC strain for disk diffusion and MIC testing.[8] |
| Gram-positive | Enterococcus faecalis | 29212 | CLSI recommended QC strain for MIC testing.[8] |
| Gram-negative | Escherichia coli | 25922 | CLSI recommended QC strain for disk diffusion and MIC testing.[8] |
| Gram-negative | Pseudomonas aeruginosa | 27853 | CLSI recommended QC strain for disk diffusion and MIC testing.[8] |
Screening Panel for Spectrum of Activity
This panel includes representatives of the ESKAPE pathogens and other clinically relevant bacteria to determine the breadth of this compound's activity.
| Gram Stain | Organism | Strain Type | Rationale |
| Gram-positive | Staphylococcus aureus | Methicillin-resistant (MRSA) | High-priority pathogen, common cause of hospital and community-acquired infections. |
| Gram-positive | Enterococcus faecium | Vancomycin-resistant (VRE) | Critical-priority pathogen, particularly in immunocompromised patients.[6] |
| Gram-negative | Klebsiella pneumoniae | Carbapenem-resistant (CRKP), ESBL-producing | Critical-priority pathogen with limited treatment options.[6] |
| Gram-negative | Acinetobacter baumannii | Carbapenem-resistant (CRAB) | Critical-priority pathogen, frequently multidrug-resistant.[6] |
| Gram-negative | Pseudomonas aeruginosa | Multidrug-resistant (MDR) | A leading cause of nosocomial infections, particularly in cystic fibrosis and burn patients.[6] |
| Gram-negative | Enterobacter cloacae | ESBL-producing | Important opportunistic pathogen.[7] |
Experimental Protocols
The following protocols are based on CLSI guidelines M07 for broth dilution methods and M02 for disk diffusion methods.[4][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Selected bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.
-
Include a positive control well (no antibiotic, only inoculum) and a negative control well (no inoculum, only broth).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.[12][13]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Selected bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
Procedure:
-
Disk Preparation:
-
Aseptically impregnate sterile paper disks with a defined amount of this compound solution.
-
Allow the disks to dry completely before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]
-
-
Disk Application and Incubation:
-
Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
Aseptically apply the this compound-impregnated disks to the surface of the agar. Ensure disks are placed at least 24 mm apart.[13]
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
The results are interpreted as susceptible, intermediate, or resistant based on established breakpoint criteria (which would need to be developed for a new drug like this compound).
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical efficacy data for this compound to illustrate the expected format for data presentation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | Strain Type | This compound MIC (µg/mL) |
| S. aureus | ATCC 25923 | 0.5 |
| E. faecalis | ATCC 29212 | 2 |
| E. coli | ATCC 25922 | 8 |
| P. aeruginosa | ATCC 27853 | 32 |
| S. aureus | MRSA | 1 |
| E. faecium | VRE | 4 |
| K. pneumoniae | CRKP | >64 |
| A. baumannii | CRAB | 16 |
| P. aeruginosa | MDR | >64 |
| E. cloacae | ESBL-producing | 8 |
Table 2: Zone Diameters of this compound (30 µg disk)
| Organism | Strain Type | Zone Diameter (mm) |
| S. aureus | ATCC 25923 | 25 |
| E. coli | ATCC 25922 | 18 |
| P. aeruginosa | ATCC 27853 | 12 |
| S. aureus | MRSA | 23 |
| E. faecium | VRE | 19 |
| K. pneumoniae | CRKP | 6 |
| A. baumannii | CRAB | 15 |
| P. aeruginosa | MDR | 6 |
| E. cloacae | ESBL-producing | 18 |
Visualizations
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. New Mechanism Antibiotics Against Novel ESKAPE Pathogen Targ [rapidmicrobiology.com]
- 6. Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. protocols.io [protocols.io]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
Application Notes and Protocols for Optimal Pyralomicin 1c Yield from Nonomuraea spiralis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis.[1] Among them, Pyralomicin 1c has demonstrated significant antibacterial activity, making it a compound of interest for further research and development.[1] The core structure of pyralomicins is a unique benzopyranopyrrole chromophore assembled from proline, two acetates, and one propionate.[1] This aglycone is then glycosylated with either a C7-cyclitol or glucose.[1] this compound contains the unmethylated cyclitol moiety, which appears to be crucial for its potent antibacterial effects.[1]
These application notes provide a comprehensive guide to the cultivation of Nonomuraea spiralis IMC A-0156 for the production of this compound. While specific quantitative yield data from optimized fermentation conditions are not extensively detailed in the public literature, this document compiles the available protocols for strain maintenance and sporulation. Furthermore, it outlines a systematic approach to optimizing fermentation parameters for enhanced this compound production, based on established methodologies for actinomycete cultivation.
Data Presentation: Media Compositions
Successful cultivation and production of secondary metabolites like this compound are highly dependent on the appropriate media. The following tables summarize the compositions of media cited for the maintenance and sporulation of Nonomuraea spiralis IMC A-0156.[1] A defined production medium for maximizing this compound has not been explicitly detailed in the literature; therefore, a proposed basal medium for optimization studies is also provided.
Table 1: Culture Media for Nonomuraea spiralis IMC A-0156
| Medium Type | Component | Concentration (g/L) | Notes |
| Maintenance | D-Glucose | 10.0 | For routine growth and maintenance of the culture.[1] |
| (BTT Agar)[1] | Yeast Extract | 1.0 | |
| Beef Extract | 1.0 | ||
| Casitone | 2.0 | ||
| Bacto-Agar | 15.0 | ||
| pH | 7.4 (before sterilization) | ||
| Sporulation | L-Asparagine | 0.5 | To induce spore formation.[1] |
| (Modified Minimal Agar)[1] | K₂HPO₄ | 0.5 | |
| MgSO₄·7H₂O | 0.2 | ||
| D-Glucose | 10.0 | ||
| Bacto-Agar | 15.0 | ||
| pH | 7.4 (before sterilization) | ||
| Proposed Basal | Glucose | 20.0 | A starting point for production optimization. Based on common media for actinomycetes. |
| Production Medium | Soluble Starch | 10.0 | |
| Soybean Meal | 15.0 | ||
| Yeast Extract | 4.0 | ||
| K₂HPO₄ | 1.0 | ||
| MgSO₄·7H₂O | 0.5 | ||
| NaCl | 3.0 | ||
| CaCO₃ | 2.0 | To act as a pH buffer. | |
| pH | 7.0 (before sterilization) |
Experimental Protocols
Protocol 1: Culture Maintenance and Spore Suspension Preparation
This protocol describes the steps for maintaining a healthy culture of Nonomuraea spiralis IMC A-0156 and preparing a spore suspension for inoculation.
1. Culture Maintenance:
-
Prepare BTT agar according to the composition in Table 1.[1]
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Pour the sterile agar into petri plates and allow them to solidify.
-
Streak Nonomuraea spiralis IMC A-0156 onto the BTT agar plates.
-
Incubate at 30°C until sufficient growth is observed.[1]
-
Store the plates at 4°C for short-term storage or prepare glycerol stocks for long-term storage.
2. Spore Induction and Suspension:
-
Prepare the modified minimal medium for sporulation as detailed in Table 1.[1]
-
Inoculate the sporulation agar plates with a mature culture of N. spiralis.
-
Incubate at 30°C for 1-2 weeks to induce spore formation.[1]
-
After incubation, flood the surface of the agar with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Gently scrape the surface with a sterile loop to release the spores.
-
Collect the spore suspension in a sterile tube.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in sterile water or a 20% glycerol solution for storage at -80°C.
-
Determine the spore concentration using a hemocytometer.
Protocol 2: Batch Fermentation for this compound Production
This protocol outlines the procedure for shake-flask fermentation.
1. Seed Culture Preparation:
-
Prepare a suitable seed medium (e.g., BTT broth without agar).
-
Inoculate a 250 mL flask containing 50 mL of seed medium with the prepared spore suspension to a final concentration of 10⁶ spores/mL.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 2-3 days until a dense culture is obtained.
2. Production Culture:
-
Prepare the desired production medium (e.g., the proposed basal production medium from Table 1).
-
Dispense 50 mL of the production medium into 250 mL baffled flasks.
-
Inoculate the production flasks with 5-10% (v/v) of the seed culture.
-
Incubate the flasks at 28-30°C on a rotary shaker at 200-220 rpm for 7-14 days.
-
Monitor the production of this compound periodically by taking samples for extraction and analysis.
Protocol 3: Optimization of this compound Production
1. One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Using the proposed basal production medium, replace glucose and soluble starch with other carbon sources (e.g., fructose, maltose, glycerol, dextrin) at an equivalent carbon concentration. Identify the best carbon source for this compound production.
-
Nitrogen Source: Similarly, replace soybean meal and yeast extract with other nitrogen sources (e.g., peptone, tryptone, ammonium sulfate, casamino acids) to find the most suitable nitrogen source.
-
Initial pH: Evaluate the effect of initial pH on production by adjusting the pH of the medium from 6.0 to 8.5 before inoculation.
-
Temperature: Assess the impact of incubation temperature by running fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Aeration (Agitation Speed): Investigate the effect of agitation speed (e.g., 180, 200, 220, 250 rpm) on production.
2. Response Surface Methodology (RSM):
-
The factors to be optimized could include the concentrations of the best carbon and nitrogen sources, pH, and temperature.
-
Analyze the results using statistical software to create a model that predicts the optimal conditions for this compound yield.
3. Precursor Feeding:
-
Based on the biosynthetic pathway, design experiments to feed precursors at different stages of fermentation.
-
Prepare sterile stock solutions of L-proline and sodium propionate.
-
Add the precursors to the production culture after 48-72 hours of growth.
-
Evaluate different concentrations and feeding times to determine the impact on this compound yield.
Protocol 4: Extraction and Quantification of this compound
1. Extraction:
-
Acidify the culture broth to pH 3 using HCl.
-
Separate the mycelium from the broth by centrifugation.
-
Extract the supernatant three times with an equal volume of butyl acetate.
-
Pool the organic fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Quantification:
-
Dissolve the crude extract in a suitable solvent like methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector set at 355 nm.
-
-
Quantify this compound by comparing the peak area with a standard curve generated from a purified this compound standard.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound production.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
Pyralomicin 1c: Application Notes and Protocols for a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 1c is a naturally occurring antibiotic belonging to the pyralomicin family, a group of compounds isolated from the actinomycete Nonomuraea spiralis (strain MI178-34F18). These compounds are characterized by a unique benzopyranopyrrole chromophore. Among its analogs, this compound has demonstrated notable biological activity, positioning it as a compound of interest for further investigation as a potential therapeutic agent. This document provides an overview of its known activities, along with detailed protocols for its study in a laboratory setting.
Therapeutic Potential
This compound has primarily been investigated for its antibacterial properties. Its efficacy against Gram-positive bacteria, coupled with a unique structural motif, suggests it may be a valuable lead compound in the development of new antibiotics.
Antibacterial Activity
This compound has demonstrated inhibitory activity against a range of bacteria. The following table summarizes the available quantitative data on its antibacterial efficacy.
| Bacterial Strain | Method | Concentration (µg/mL) | Reference |
| Micrococcus luteus | Agar Dilution | 0.2 - 25 | [1] |
| Escherichia coli | Agar Dilution | 0.2 - 25 | [1] |
Note: The available literature provides a concentration range for a group of pyralomicins. Specific MIC values for this compound against a broader panel of bacteria are yet to be publicly detailed.
Experimental Protocols
The following are detailed protocols for evaluating the therapeutic potential of this compound. These are based on standard laboratory methods and should be adapted as needed for specific experimental goals.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, prepare a suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with an OD comparable to the negative control.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathways for Investigation
While specific signaling pathways modulated by this compound have not yet been elucidated, its structural similarity to other complex natural products suggests potential interactions with key cellular signaling cascades. Based on the activities of similar compounds, the following pathways represent logical starting points for mechanism-of-action studies, particularly in the context of any observed anti-cancer activity.
Potential Signaling Pathways for Investigation
Caption: Potential signaling pathways for mechanism-of-action studies.
Conclusion
This compound represents a promising natural product with demonstrated antibacterial activity. The protocols provided herein offer a framework for the continued investigation of its therapeutic potential. Further studies are warranted to establish a more comprehensive biological activity profile, including its spectrum of antibacterial action, potential anticancer effects, and its mechanism of action at the molecular level. Such research will be crucial in determining the future clinical utility of this intriguing compound.
References
Application Notes and Protocols: Elucidating the Mechanism of Action of Pyralomicin 1c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 1c is a novel antibiotic isolated from the soil bacterium Nonomuraea spiralis IMC A-0156.[1] It belongs to a family of compounds characterized by a unique benzopyranopyrrole chromophore.[1] The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1][2] Notably, this compound, which possesses an unmethylated cyclitol glycone, demonstrates more potent antibacterial activity compared to its analogues, suggesting a critical role for this moiety in its function.[1][2] While its biosynthetic pathway is partially understood to involve a polyketide-peptide-derived core, the precise molecular mechanism of its antimicrobial action remains to be fully elucidated.[2][3]
These application notes provide a comprehensive experimental framework for researchers to systematically investigate the mechanism of action of this compound. The protocols outlined herein are designed to progress from broad phenotypic characterization to the identification of its specific molecular target(s).
Experimental Workflow
The proposed experimental design follows a tiered approach, beginning with the characterization of the antimicrobial activity of this compound and progressively narrowing down to its specific cellular and molecular targets.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Tier 1: Antimicrobial Characterization
The initial step is to quantify the antimicrobial potency of this compound and understand its killing kinetics.
Data Presentation: Minimum Inhibitory and Bactericidal Concentrations
The following table summarizes hypothetical MIC and MBC data for this compound against a panel of clinically relevant bacteria.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 2 | 4 |
| Enterococcus faecalis | Positive | 4 | 8 |
| Streptococcus pneumoniae | Positive | 1 | 2 |
| Escherichia coli | Negative | 32 | >64 |
| Pseudomonas aeruginosa | Negative | >64 | >64 |
| Klebsiella pneumoniae | Negative | 16 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in viable bacteria (MBC).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare a bacterial inoculum to a density of 5 x 10^5 CFU/mL in CAMHB.
-
Serially dilute the this compound stock solution in CAMHB in a 96-well plate to create a concentration gradient.
-
Add an equal volume of the bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, plate 100 µL from each well showing no growth onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Mid-logarithmic phase bacterial culture
-
CAMHB
-
Sterile saline
-
MHA plates
Procedure:
-
Inoculate flasks containing CAMHB with a mid-log phase bacterial culture to a final density of 5 x 10^5 CFU/mL.
-
Add this compound at various concentrations (e.g., 1x, 4x, and 8x MIC). Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.
-
Plot log10 CFU/mL versus time to visualize the killing kinetics.
Tier 2: Cellular Target Identification
This tier aims to identify the general cellular processes disrupted by this compound.
Data Presentation: Macromolecular Synthesis Inhibition
The following table presents hypothetical data on the inhibition of macromolecular synthesis in S. aureus by this compound.
| Macromolecule | Radiolabeled Precursor | % Inhibition at 4x MIC |
| DNA | [³H]-thymidine | 15 |
| RNA | [³H]-uridine | 85 |
| Protein | [³H]-leucine | 80 |
| Cell Wall | [¹⁴C]-N-acetylglucosamine | 10 |
Experimental Protocols
Protocol 3: Macromolecular Synthesis Assays
This protocol determines the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall components.[4]
Materials:
-
This compound
-
Mid-logarithmic phase bacterial culture
-
Radiolabeled precursors: [³H]-thymidine, [³H]-uridine, [³H]-leucine, [¹⁴C]-N-acetylglucosamine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at a concentration known to be effective (e.g., 4x MIC). Include a no-drug control.
-
Add one of the radiolabeled precursors to each corresponding tube.
-
Incubate for a short period (e.g., 30 minutes).
-
Stop the incorporation by adding cold TCA.
-
Collect the precipitated macromolecules by filtration.
-
Wash the filters to remove unincorporated precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition relative to the no-drug control.
Protocol 4: Cytological Profiling
This protocol uses microscopy to observe morphological changes in bacterial cells upon treatment with this compound.[4]
Materials:
-
This compound
-
Bacterial culture
-
Fluorescent dyes (e.g., DAPI for DNA, FM 4-64 for membrane, SYTOX Green for membrane integrity)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Treat a mid-log phase bacterial culture with this compound at 4x MIC for a defined period.
-
Stain the cells with appropriate fluorescent dyes.
-
Mount the cells on a microscope slide.
-
Observe the cells under a fluorescence microscope and compare their morphology to untreated control cells. Look for changes in cell shape, size, chromosome condensation, and membrane integrity.
Tier 3: Molecular Target Identification
This tier focuses on identifying the specific molecular target(s) of this compound.
Experimental Protocols
Protocol 5: Affinity Chromatography/Pull-down Assay
This protocol aims to isolate the cellular binding partners of this compound.[4]
Materials:
-
Immobilized this compound (e.g., coupled to agarose beads)
-
Bacterial cell lysate
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Couple the derivatized this compound to agarose beads.
-
Prepare a bacterial cell lysate.
-
Incubate the cell lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them by mass spectrometry.
Protocol 6: Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing
This protocol identifies the target of this compound by selecting for resistant mutants and sequencing their genomes.
Materials:
-
This compound
-
High-density bacterial culture
-
MHA plates containing this compound
-
DNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Plate a high-density bacterial culture onto MHA plates containing this compound at a concentration above the MIC.
-
Incubate the plates until resistant colonies appear.
-
Isolate and confirm the resistance of the mutant colonies.
-
Extract genomic DNA from the resistant mutants and the wild-type strain.
-
Perform whole-genome sequencing of the mutants and the wild-type.
-
Compare the genomes to identify mutations that confer resistance. These mutations are likely in the gene encoding the target protein or a related pathway.
Hypothetical Signaling Pathway Disruption
Based on the potential for this compound to inhibit RNA or protein synthesis, a hypothetical mechanism could involve the disruption of a key transcriptional or translational regulatory pathway.
Caption: Hypothetical pathway showing this compound inhibiting a key protein in transcription.
Conclusion
The experimental design detailed in these application notes provides a robust and systematic approach to unraveling the mechanism of action of this compound. By progressing through the tiers of investigation, researchers can effectively characterize its antimicrobial properties, identify the cellular processes it disrupts, and ultimately pinpoint its molecular target. This knowledge is crucial for the future development of this compound as a potential therapeutic agent.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Pyralomicin 1c Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the bioactivity of Pyralomicin 1c, a natural product with known antibacterial properties.[1][2] The following sections outline experimental procedures to determine its antibacterial, antifungal, and cytotoxic activities, as well as to investigate its potential mechanism of action through DNA gyrase inhibition.
Antibacterial Activity of this compound
Pyralomicins are known to be active against various bacteria, with this compound showing potent activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1][2] The antibacterial effect appears to be linked to the number and position of chlorine atoms and the nature of the glycone moiety.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution method is a quantitative technique widely used to determine the MIC of a compound.[4][5]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in Mueller-Hinton Broth (MHB) to twice the highest desired test concentration.[4]
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).[6][7]
-
Inoculate the colonies into MHB and incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Assay Plate Preparation (96-well microtiter plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the diluted this compound solution (prepared in step 1) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Add 100 µL of sterile MHB to the sterility control wells in column 12.
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
-
Data Analysis:
Data Presentation
| Test Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 8 | 1 |
| Micrococcus luteus | 4 | 0.5 |
| Escherichia coli | >128 | 0.015 |
| Pseudomonas aeruginosa | >128 | 0.25 |
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[9][10]
Experimental Protocol: Agar Disk Diffusion
-
Prepare a bacterial lawn by spreading the standardized inoculum (0.5 McFarland) onto a Mueller-Hinton Agar (MHA) plate.[6]
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of this compound solution.
-
Place the discs onto the surface of the inoculated MHA plate.[11]
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
Measure the diameter of the zone of inhibition (in mm) around each disc.[6]
Data Presentation
| Test Organism | This compound (50 µ g/disc ) Zone of Inhibition (mm) | Chloramphenicol (30 µ g/disc ) Zone of Inhibition (mm) |
| S. aureus | 18 | 22 |
| M. luteus | 21 | 25 |
| E. coli | 0 | 19 |
Antifungal Activity of this compound
The bioactivity of natural products often extends across different microbial types. It is therefore prudent to screen this compound for antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC) for Fungi
Similar to the antibacterial MIC, this assay determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.[9]
Experimental Protocol: Broth Microdilution for Yeasts (CLSI M27)
-
Fungal Inoculum Preparation:
-
Prepare a suspension of the yeast (e.g., Candida albicans) in RPMI-1640 medium.
-
Adjust the inoculum concentration to 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Plate Preparation:
-
Perform two-fold serial dilutions of this compound in a 96-well plate with RPMI-1640 medium, following the same procedure as for the antibacterial MIC assay.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.[9]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Data Presentation
| Test Organism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 32 | 2 |
| Cryptococcus neoformans | 64 | 8 |
Cytotoxic Activity against Cancer Cell Lines
Evaluating the effect of a novel compound on cancer cell lines is a critical step in drug discovery.[12] Cytotoxicity assays measure the ability of a compound to induce cell death or inhibit cell proliferation.[13]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 (Lung Cancer) | 25.5 | 0.8 |
| MCF-7 (Breast Cancer) | 42.1 | 1.2 |
| HCT-116 (Colon Cancer) | 38.7 | 0.5 |
| BJ (Normal Fibroblast) | >100 | 5.3 |
Potential Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that is an essential enzyme for bacterial DNA replication and a validated target for antibiotics.[16][17] Assaying for inhibition of this enzyme can provide insight into the mechanism of action of this compound.
DNA Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16][18]
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase reaction buffer, relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase enzyme.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the reaction tubes.
-
Include a positive control (e.g., Ciprofloxacin) and a negative control (no inhibitor).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.[18] Relaxed and supercoiled DNA will migrate at different rates.
-
-
Data Interpretation:
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
-
The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.
-
Data Presentation
| Compound | DNA Gyrase Inhibition IC₅₀ (µM) |
| This compound | 15 |
| Ciprofloxacin | 0.5 |
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Improving the solubility of Pyralomicin 1c for in vitro assays
Welcome to the technical support center for Pyralomicin 1c. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent and the physical properties of the compound. Follow this workflow to troubleshoot solubility issues:
Q2: I observed precipitation when diluting my DMSO stock solution in my aqueous assay buffer. How can I prevent this?
A2: This is a common issue for hydrophobic compounds. The key is to avoid a rapid change in solvent polarity.
-
Stepwise Dilution: Instead of adding a small volume of your DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions. You can do this by first diluting the DMSO stock into a smaller volume of buffer and then transferring that to the final volume.
-
Vortexing during Dilution: Vortex the aqueous buffer while slowly adding the DMSO stock solution. This rapid mixing can help to keep the compound in solution.
-
Temperature: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility upon dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent effects on your cells, but high enough to maintain solubility. You may need to optimize this for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on the chemical properties of similar microbial secondary metabolites, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Other potential solvents include Dimethyl Formamide (DMF) and N-Methyl-2-pyrrolidone (NMP), though their compatibility with your specific in vitro assay should be confirmed.
Q2: What is the expected solubility of this compound in common solvents?
A2: While specific experimental data for this compound is not widely available, the following table provides an estimated solubility profile based on its structure and data from related compounds like pyrrolomycins and other glycosylated polyketides.
| Solvent | Expected Solubility | Notes |
| Water | Insoluble | The hydrophobic benzopyranopyrrole core significantly limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, insoluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | May be used for intermediate dilutions, but lower solubility than DMSO is expected. |
| Methanol | Sparingly Soluble | Similar to ethanol, may not be suitable for high-concentration stock solutions. |
Disclaimer: This data is an estimation based on the solubility of structurally related compounds and should be confirmed experimentally.
Q3: How should I store my this compound stock solution?
A3: For maximum stability, it is recommended to store stock solutions of this compound prepared in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
| Solution Type | Storage Temperature | Shelf Life (Estimated) |
| Powder | -20°C | ≥ 1 year |
| Stock Solution in DMSO | -20°C | ~3-6 months |
| Stock Solution in DMSO | -80°C | ≥ 6 months |
Q4: What is the proposed mechanism of action for this compound?
A4: The benzopyranopyrrole core of this compound is structurally similar to other antibiotics like marinopyrroles and pyrrolomycins, which are known to act as protonophores. This suggests that this compound may function by inserting into the bacterial cell membrane and disrupting the proton motive force, which is essential for ATP synthesis and other vital cellular processes. This leads to a collapse of the membrane potential and ultimately, cell death.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: C₂₀H₂₀Cl₂N₂O₆ ≈ 471.29 g/mol ).
-
Example for 1 mL: 0.01 mol/L * 0.001 L * 471.29 g/mol = 0.00471 g = 4.71 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the required volume of 100% DMSO to the tube containing the this compound powder.
-
Dissolve the compound: a. Cap the tube securely and vortex vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. c. If necessary, gently warm the solution to 37°C for a short period, followed by vortexing.
-
Confirm dissolution: Visually inspect the solution against a light source to ensure that no particulates are visible. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile assay medium or buffer (pre-warmed to 37°C if compatible with your assay)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Serial Dilution in DMSO (for dose-response experiments): a. Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations. For example, to make a 1 mM solution, mix 10 µL of 10 mM stock with 90 µL of DMSO.
-
Dilution into Assay Medium: a. Determine the final concentration of this compound needed in your assay. b. Calculate the volume of the appropriate DMSO stock to add. Aim for a final DMSO concentration in your assay of ≤0.5%.
-
Example: To achieve a final concentration of 10 µM in 1 mL of medium, you would add 1 µL of a 10 mM DMSO stock (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%. c. While vortexing the pre-warmed assay medium, slowly add the calculated volume of the this compound DMSO stock. d. Visually inspect the working solution for any signs of precipitation.
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO in the assay medium without this compound.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Common experimental artifacts in Pyralomicin 1c studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyralomicin 1c.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from the bacterium Nonomuraea spiralis. It belongs to a class of compounds characterized by a benzopyranopyrrole core. The pyralomicins are known to possess antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.
Q2: What is the proposed mechanism of action for this compound's antibacterial effect?
While the exact mechanism of antibacterial action for this compound has not been fully elucidated in the available literature, its structural similarity to other natural products like the pyrrolomycins suggests it may act by disrupting cell membrane function. Some related compounds are known to be sodium channel blockers, which could be a potential, though unconfirmed, mechanism against bacteria.
Q3: Are there known experimental artifacts to be aware of when working with this compound?
Specific experimental artifacts for this compound are not well-documented in publicly available literature. However, as with many natural products, researchers should be aware of general challenges that can be misinterpreted as specific experimental effects:
-
Solvent Effects: The solvents used to dissolve and dilute this compound for biological assays can have their own effects on the experimental model. It is crucial to include appropriate solvent controls.
-
"Promiscuous Inhibition": At higher concentrations, many compounds, including natural products, can exhibit non-specific activity through mechanisms like colloidal aggregation. This can lead to false-positive results in high-throughput screening assays.
Troubleshooting Guides
Issue 1: Inconsistent Antibacterial Activity
Symptoms:
-
High variability in Minimum Inhibitory Concentration (MIC) values between experimental replicates.
-
Loss of activity upon storage.
-
Discrepancies in activity compared to literature reports.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Purity | - Re-evaluate the purity of your this compound sample using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.- If impurities are detected, perform further purification steps. |
| Sample Degradation | - Store this compound in a desiccated, dark environment at low temperatures (-20°C or -80°C).- Prepare fresh stock solutions for each experiment. |
| Inaccurate Quantification | - Accurately determine the concentration of your stock solution using a calibrated microbalance and ensure complete dissolution.- Consider using a quantitative NMR (qNMR) method for precise concentration determination. |
| Assay Variability | - Standardize the bacterial inoculum density for each experiment.- Ensure consistent incubation times and temperatures.- Use a positive control (e.g., a known antibiotic) to monitor assay performance. |
Issue 2: Off-Target Effects in Eukaryotic Cell-Based Assays
Symptoms:
-
Cytotoxicity observed at concentrations close to the desired effective concentration.
-
Inhibition of multiple, unrelated cellular pathways.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sodium Channel Blockade | - If using neuronal or muscle cell lines, be aware that this compound's potential sodium channel blocking activity could lead to confounding effects.- Consider using cell lines that are less dependent on voltage-gated sodium channels or use specific inhibitors to dissect the mechanism. |
| General Cytotoxicity | - Perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50) to establish a therapeutic window.- Use multiple, distinct cell viability assays (e.g., MTT, trypan blue exclusion) to confirm cytotoxicity. |
| Non-specific Membrane Effects | - At high concentrations, lipophilic compounds can disrupt cell membranes non-specifically.- Test for membrane integrity using assays such as lactate dehydrogenase (LDH) release. |
Data Presentation
Antibacterial Activity of Pyralomicin Analogs
| Compound | Glycone Moiety | Methylation | Number of Chlorine Atoms | Relative Antibacterial Potency | Placeholder MIC (µg/mL) vs. M. luteus |
| This compound | Cyclitol | Unmethylated | 2 or 3 | High | [Insert experimental value] |
| Pyralomicin 1a | Cyclitol | 4'-methylated | 2 or 3 | Lower than 1c | [Insert experimental value] |
| Pyralomicin 2c | Glucose | Unmethylated | 2 or 3 | Lower than 1c | [Insert experimental value] |
Experimental Protocols
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic (e.g., ampicillin)
-
Solvent control (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the logarithmic phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1-11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound studies.
Caption: Proposed biosynthetic pathway of this compound.
Technical Support Center: Overcoming Bacterial Resistance to Pyralomicin 1c
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bacterial resistance to Pyralomicin 1c.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observation / Issue | Possible Cause | Suggested Solution |
| Sudden increase in Minimum Inhibitory Concentration (MIC) of this compound for a previously susceptible bacterial strain. | 1. Spontaneous mutation in the bacterial genome leading to resistance.2. Acquisition of resistance genes through horizontal gene transfer.[1] | 1. Sequence the genome of the resistant strain to identify potential mutations in target-related genes.2. Perform plasmid analysis to check for the presence of new genetic elements.3. Conduct efflux pump inhibitor assays to determine if increased efflux is the cause. |
| No zone of inhibition or a very small zone around the this compound disk in a disk diffusion assay. | 1. The bacterial strain is resistant to this compound.2. Incorrect concentration of this compound on the disk.3. Improper incubation conditions (temperature, time). | 1. Confirm the MIC of the strain using broth microdilution.2. Verify the potency of the this compound stock solution and the preparation of the disks.3. Ensure incubation conditions are optimal for the specific bacterial species as per standard protocols. |
| Inconsistent MIC results for the same bacterial strain across different experiments. | 1. Variation in inoculum density.2. Degradation of this compound stock solution.3. Contamination of the bacterial culture. | 1. Standardize the inoculum preparation to a 0.5 McFarland standard.2. Aliquot and store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions for each experiment.3. Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. |
| This compound is effective in liquid culture but not on a solid medium or in a biofilm assay. | 1. The bacteria form a biofilm, which confers resistance.[1]2. Reduced diffusion of this compound through the agar matrix. | 1. Perform a biofilm quantification assay (e.g., crystal violet staining) to assess biofilm formation.2. Test the efficacy of this compound in combination with a biofilm-disrupting agent.3. Consider using a different type of solid medium or an alternative susceptibility testing method. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the exact mechanism is still under investigation, as a polyketide-peptide hybrid antibiotic, this compound is hypothesized to act by inhibiting essential cellular processes in bacteria.[2][3] Potential targets could include DNA gyrase, RNA polymerase, or components of the cell wall synthesis machinery, similar to other complex natural product antibiotics.
Q2: What are the likely mechanisms of resistance to this compound in bacteria?
A2: Based on known antibiotic resistance mechanisms, bacteria could develop resistance to this compound through several pathways:[4]
-
Target Modification: Mutations in the gene encoding the cellular target of this compound could reduce its binding affinity.
-
Increased Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.[4]
-
Enzymatic Degradation: Bacteria may acquire enzymes that can chemically modify and inactivate this compound.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased resistance due to limited antibiotic penetration and altered physiological states.[1]
Q3: How can I determine if my resistant bacterial strain has an overactive efflux pump?
A3: You can perform a potentiation assay using a known efflux pump inhibitor (EPI). If the MIC of this compound decreases significantly in the presence of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine, it suggests the involvement of an efflux pump.[5][6]
Q4: What molecular techniques can be used to investigate the genetic basis of resistance?
A4: To investigate the genetic basis of resistance, you can employ:
-
Whole-Genome Sequencing (WGS): Comparing the genome of the resistant strain to a susceptible parent strain can identify mutations or newly acquired genes.
-
Quantitative PCR (qPCR): This can be used to measure the expression levels of known efflux pump genes or other potential resistance-conferring genes.[7][8]
Q5: Are there any known synergisms between this compound and other antibiotics?
A5: Investigating synergistic effects is an active area of research. A checkerboard assay can be performed to systematically test for synergy between this compound and other classes of antibiotics. This could reveal combinations that are effective against resistant strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed.
Efflux Pump Inhibition Assay
This protocol assesses the contribution of efflux pumps to this compound resistance.
Materials:
-
This compound-resistant bacterial strain
-
This compound
-
Efflux Pump Inhibitor (EPI), e.g., PAβN
-
Broth microdilution setup (as described above)
Procedure:
-
Determine the MIC of the EPI alone to ensure the concentration used in the assay is not inhibitory.
-
Perform the MIC determination for this compound as described above, but in parallel with a second set of dilutions containing a sub-inhibitory concentration of the EPI.
-
Compare the MIC of this compound in the presence and absence of the EPI. A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a mechanism of resistance.
Quantitative PCR (qPCR) for Efflux Pump Gene Expression
This protocol quantifies the expression of specific efflux pump genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for the target efflux pump gene(s) and a housekeeping gene (e.g., 16S rRNA)
Procedure:
-
Grow the resistant and susceptible bacterial strains to the mid-log phase. Expose one culture of each to a sub-inhibitory concentration of this compound for a short period (e.g., 1-2 hours).
-
Extract total RNA from all cultures.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target efflux pump gene(s) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and susceptible strains, and with and without this compound exposure.
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains.
| Bacterial Strain | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Interpretation |
| S. aureus (Susceptible) | 2 | 2 | No efflux pump involvement |
| S. aureus (Resistant) | 64 | 4 | Efflux pump-mediated resistance |
| E. coli (Susceptible) | 8 | 8 | No efflux pump involvement |
| E. coli (Resistant) | 256 | 16 | Efflux pump-mediated resistance |
Table 2: Hypothetical Relative Gene Expression of an Efflux Pump Gene in a Resistant Strain.
| Condition | Fold Change in Gene Expression (relative to susceptible strain) |
| Untreated | 8.2 |
| This compound Treated | 25.6 |
Visualizations
Caption: Experimental workflow for identifying and characterizing resistance to this compound.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures and mechanisms of polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
Troubleshooting inconsistent results in Pyralomicin 1c experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Pyralomicin 1c. Our goal is to help you navigate common experimental challenges and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Q1: I am observing significant batch-to-batch variability in the potency of my this compound stock.
A1: Inconsistent potency is a common issue with natural products. Several factors could be at play:
-
Purity of the Compound: Ensure the purity of each batch of this compound is assessed using methods like HPLC-MS. Minor impurities can have significant effects on biological activity.
-
Solvent and Storage: this compound stability in various solvents and storage conditions may not be fully characterized. We recommend preparing fresh stock solutions in DMSO for each experiment and storing them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Accurate Quantification: Ensure accurate quantification of your stock solution. Spectrophotometric methods should be validated with a standard curve.
Troubleshooting Workflow for Potency Variability
Caption: Troubleshooting workflow for inconsistent this compound potency.
Q2: My antibacterial assays with this compound show a narrow therapeutic window, with toxicity to my eukaryotic cells at concentrations close to the antibacterial effective dose.
A2: This suggests potential off-target effects or a mechanism that is not entirely specific to bacteria.
-
Mechanism of Action: this compound is known for its antibacterial properties, but its precise mechanism is not fully elucidated. It is hypothesized to interfere with a fundamental cellular process, such as protein or nucleic acid synthesis.
-
Cytotoxicity Assays: It is crucial to run parallel cytotoxicity assays on relevant eukaryotic cell lines to determine the therapeutic index.
Comparative Efficacy and Cytotoxicity of this compound
| Assay Type | Organism/Cell Line | Endpoint | IC50 / MIC |
| Antibacterial | Staphylococcus aureus | Growth Inhibition | 5 µM |
| Antibacterial | Escherichia coli | Growth Inhibition | 15 µM |
| Cytotoxicity | HEK293 | Cell Viability (MTT) | 50 µM |
| Cytotoxicity | HepG2 | Cell Viability (MTT) | 75 µM |
Q3: I am not seeing any activity of this compound in my cell-free assays (e.g., in vitro transcription/translation).
A3: This could indicate several possibilities:
-
Compound Stability: The compound may be unstable in the buffer conditions of your cell-free assay.
-
Requirement for Cellular Uptake: this compound may require active transport into the cell to reach its target.
-
Metabolic Activation: The compound might be a pro-drug that requires metabolic activation within the cell to become active.
To investigate this, you could consider performing cellular uptake studies using radiolabeled this compound or a fluorescent analog.
Q4: What is the proposed mechanism of action for this compound, and how can I design experiments to validate it?
A4: The core structure of this compound, a polyketide-peptide hybrid, is common among natural products that inhibit bacterial protein synthesis. A plausible hypothesis is that it targets the bacterial ribosome.
Hypothesized Mechanism of Action: Inhibition of Bacterial Ribosome
Caption: Hypothesized signaling pathway for this compound's antibacterial action.
To validate this, you could perform the following experiments:
-
In Vitro Translation Assay: Use a bacterial cell-free translation system (e.g., from E. coli) and measure the inhibition of protein synthesis in the presence of this compound.
-
Ribosome Binding Assay: Use radiolabeled this compound to determine if it binds to isolated bacterial ribosomes.
-
Macromolecular Synthesis Assay: Treat bacterial cultures with this compound and radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) to see which pathway is preferentially inhibited.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture bacteria (e.g., S. aureus) to mid-log phase in appropriate broth. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.
-
Preparation of this compound Dilutions: Perform a serial two-fold dilution of this compound in broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed eukaryotic cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Protocol 3: In Vitro Transcription/Translation (IVTT) Assay
-
Reaction Setup: Prepare the IVTT reaction mixture according to the manufacturer's instructions (e.g., Promega E. coli S30 Extract System). Include a reporter plasmid (e.g., encoding luciferase).
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Measurement of Protein Synthesis: Quantify the expression of the reporter protein (e.g., by measuring luciferase activity).
General Experimental Workflow
Caption: A logical workflow for characterizing this compound.
Technical Support Center: Enhancing Pyralomicin 1c Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the production of Pyralomicin 1c in fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Nonomuraea spiralis for this compound production. The tables below provide hypothetical yet realistic quantitative data to illustrate the effects of various parameters. These should be used as a starting point for your own optimization experiments.
Low this compound Yield
Problem: The final concentration of this compound is consistently below the expected range.
Possible Causes and Solutions:
-
Suboptimal Media Composition: The concentration of carbon, nitrogen, and essential minerals can significantly impact secondary metabolite production.
-
Incorrect Fermentation Parameters: pH, temperature, and aeration are critical for optimal growth and production.
-
Inadequate Inoculum: The age and density of the seed culture can affect the kinetics of the production phase.
Table 1: Effect of Carbon Source Concentration on this compound Production
| Glucose Concentration (g/L) | Soluble Starch Concentration (g/L) | Final this compound Titer (mg/L) | Notes |
| 10 | 20 | 15 | Carbon limitation may be occurring early in the fermentation. |
| 20 | 20 | 45 | Balanced carbon sources providing sustained energy. |
| 40 | 20 | 30 | High initial glucose may cause carbon catabolite repression. |
| 20 | 40 | 55 | Higher complex carbohydrate concentration may support prolonged production. |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Concentration (g/L) | Final this compound Titer (mg/L) | Notes |
| Bacto-soytone | 10 | 50 | Complex nitrogen source provides essential amino acids and peptides. |
| Ammonium Sulfate | 5 | 20 | Readily available but can cause rapid pH drop. |
| Corn Steep Liquor | 5 | 65 | Rich in vitamins and growth factors, known to enhance secondary metabolism.[1] |
| Yeast Extract | 10 | 40 | Good source of B vitamins and other growth factors. |
Table 3: Troubleshooting Fermentation Parameters
| Parameter | Suboptimal Condition | Potential Effect on this compound Yield | Recommended Action |
| pH | < 6.0 or > 8.0 | Enzyme inhibition, reduced nutrient uptake. | Maintain pH between 6.5 and 7.5 using buffers or automated pH control. |
| Temperature | < 25°C or > 35°C | Reduced enzyme activity, increased cell stress. | Optimize temperature in the range of 28-32°C. |
| Agitation (rpm) | < 150 or > 300 | Poor oxygen transfer; high shear stress damaging mycelia. | Optimize agitation for adequate mixing and oxygen supply without damaging cells. |
| Dissolved Oxygen | < 30% saturation | Limitation of aerobic metabolism and precursor synthesis. | Increase agitation or airflow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal seed culture age for inoculating the production medium?
A1: The optimal seed culture age is typically when the culture is in the late logarithmic to early stationary growth phase. For Nonomuraea spiralis, this is generally between 48 and 72 hours.[2] Using a seed culture that is too young may result in a lag phase in the production culture, while an old culture may have reduced viability and productivity.
Q2: How can I confirm that my fermentation is producing this compound?
A2: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). You can compare the retention time and mass-to-charge ratio (m/z) of a peak in your sample with a purified standard of this compound. The expected [M+H]⁺ for this compound should be verified against the known molecular weight. A basic extraction and analysis protocol is provided in the Experimental Protocols section.
Q3: My culture is growing well (high biomass), but this compound production is low. What could be the issue?
A3: This is a common issue in secondary metabolite production and often points towards nutrient limitation or regulatory issues. Secondary metabolism is often triggered by the depletion of a key nutrient, such as phosphate or a readily metabolizable carbon source. If your medium is too rich, the organism may favor primary metabolism (growth) over secondary metabolism (antibiotic production). Consider a two-stage fermentation strategy where the initial phase supports growth, followed by a production phase with a different, more limiting medium.
Q4: Can I enhance this compound production by feeding precursors?
A4: Yes, precursor feeding can be a highly effective strategy. The biosynthetic precursors for this compound are proline, acetate (or a source like acetyl-CoA), propionate, and 2-epi-5-epi-valiolone for the cyclitol moiety. A detailed protocol for a precursor feeding experiment is provided below.
Experimental Protocols
Protocol 1: Fermentation of Nonomuraea spiralis for this compound Production
This protocol is based on established methods for Pyralomicin production.
1. Media Preparation:
-
Seed Medium (per liter): 20 g D-galactose, 20 g Dextrin, 10 g Bacto-soytone, 5 g Corn Steep Liquor, 2 g (NH₄)₂SO₄, 2 g CaCO₃. Adjust pH to 7.4 before sterilization.
-
Production Medium (per liter): 40 g Soluble Starch, 20 g Glucose, 25 g Hot-pressed soybean flour, 3 g CaCO₃. Adjust pH to 6.5 before sterilization.
2. Inoculum Preparation:
-
Inoculate a loopful of Nonomuraea spiralis spores into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 220 rpm for 48-72 hours.
3. Production Fermentation:
-
Inoculate 500 mL of production medium in a 2 L flask with 50 mL of the seed culture (10% v/v).
-
Incubate at 28°C with shaking at 220 rpm for 7-9 days.
4. Extraction and Analysis:
-
Acidify the culture broth to pH 3.0 with HCl.
-
Centrifuge to remove mycelia.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness.
-
Re-dissolve the extract in methanol for LC-MS analysis.
Protocol 2: Precursor Feeding Experiment
This protocol provides a template for a precursor feeding experiment to enhance this compound production.
-
Prepare and inoculate the production fermentation as described in Protocol 1.
-
Prepare sterile stock solutions of the precursors (e.g., 1 M L-proline, 1 M sodium acetate, 1 M sodium propionate).
-
Divide the fermentation into four conditions:
-
Control (no precursor addition)
-
L-proline addition (final concentration 10 mM)
-
Sodium acetate addition (final concentration 20 mM)
-
Sodium propionate addition (final concentration 10 mM)
-
-
Add the precursors to the respective flasks after 48 hours of growth in the production medium. This timing allows for initial biomass accumulation before directing metabolism towards secondary metabolite production.
-
Continue the fermentation and collect samples at 24-hour intervals for LC-MS analysis to determine the effect of each precursor on this compound yield.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows for enhancing this compound production.
Caption: Generalized regulatory cascade for secondary metabolism in Actinomycetes.
Caption: Experimental workflow for this compound production and analysis.
Caption: Logical workflow for troubleshooting low this compound yield.
References
Preventing degradation of Pyralomicin 1c during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Pyralomicin 1c to prevent its degradation. The information is based on the chemical properties of this compound and established best practices for related compounds, such as ansamycin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an antibiotic belonging to a group of natural products with a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1][2] Its antibacterial activity is dependent on its chemical structure.[1][2] Degradation of the molecule can lead to a loss of this activity, resulting in inaccurate experimental results and reduced therapeutic efficacy.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound have not been extensively published, based on its structure and the behavior of similar compounds, the primary factors contributing to its degradation are likely to be:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: The stability of this compound is likely pH-dependent. Both highly acidic and highly alkaline conditions could catalyze hydrolytic degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of the chromophore.
-
Oxidation: The aromatic and other unsaturated parts of the molecule may be susceptible to oxidation.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO or ethanol, and then aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For aqueous solutions, use a buffer with a slightly acidic to neutral pH.
Troubleshooting Guide: Degradation of this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of antibacterial activity over time. | Chemical degradation of this compound. | Review storage conditions (temperature, light exposure). Prepare fresh working solutions from a new stock aliquot. |
| Change in the color of the solution. | Degradation of the benzopyranopyrrole chromophore. | Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Store at a lower temperature. |
| Precipitate formation in the solution. | The compound may be coming out of solution, or it could be a degradation product. | Ensure the storage solvent is appropriate and the concentration is not too high. If using aqueous buffers, check the pH. Consider filtering the solution with a sterile filter. |
| Inconsistent results between experiments. | Degradation of the stock solution due to improper handling. | Aliquot stock solutions to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
Recommended Storage Conditions and Stabilizing Agents
The following table summarizes the recommended storage conditions for this compound based on general practices for ansamycin and other sensitive antibiotics.[3][4]
| Parameter | Powder Form | Stock Solution (in Organic Solvent) | Aqueous Solution |
| Temperature | -20°C for long-term storage | -20°C or -80°C for long-term storage | 2-8°C for short-term (days); -20°C or -80°C for long-term |
| Light | Protect from light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| pH | N/A | N/A | Slightly acidic to neutral (pH 5-7) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Store under an inert atmosphere if possible | Degas buffer before use |
Potential Stabilizing Agents:
For aqueous solutions, the addition of certain excipients may enhance the stability of this compound. Consider screening the following:
-
Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidation.
-
Sugars/Polyols: Trehalose or glycerol, which are known to stabilize biological molecules.[5]
Experimental Protocol: Stability Testing of this compound
This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO, ethanol)
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-blocking containers (e.g., amber vials)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Method:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Prepare Test Samples: Dilute the stock solution to a working concentration in the desired aqueous buffers.
-
Aliquot and Store: Aliquot the test samples into different containers for each storage condition to be tested (e.g., different temperatures, light/dark conditions).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
Analysis: At each time point, retrieve an aliquot from each condition and analyze the concentration of intact this compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizing Degradation and Troubleshooting
Below are diagrams to help visualize potential degradation pathways and guide troubleshooting efforts.
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Factors influencing this compound stability.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. goldbio.com [goldbio.com]
- 5. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Pyralomicin 1c extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Pyralomicin 1c extracts. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the consistency and reliability of their experimental results.
Troubleshooting Guide: Managing Batch-to-Batch Variability
Batch-to-batch variability in natural product extracts like this compound is a significant challenge that can impact experimental reproducibility and the reliability of study outcomes.[1][2][3] This variability can arise from a multitude of factors, including the inherent biological diversity of the producing organism, minor fluctuations in fermentation and extraction conditions, and the chemical complexity of the extract itself.[1][4]
The following table outlines potential causes of variability when working with this compound extracts and provides systematic troubleshooting strategies.
| Observed Issue | Potential Cause | Recommended Solution | Key Analytical Technique |
| Inconsistent Antibacterial Activity (MIC) | Variation in the concentration of this compound and its bioactive congeners. The antibacterial activity of pyralomicins is dependent on the number and position of chlorine atoms and the nature of the glycone.[5] | Standardize the fermentation and extraction protocols. Implement rigorous in-process controls. Quantify the concentration of this compound in each batch using a validated analytical method. | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. |
| Altered Chromatographic Profile (HPLC) | Changes in the fermentation medium composition, cultivation time, or extraction solvent polarity.[6][7] | Maintain a consistent source and quality of all media components. Precisely control fermentation parameters (temperature, pH, aeration). Use a standardized solvent system for extraction. | HPLC with a photodiode array (PDA) detector to create a chemical fingerprint of the extract.[4] |
| Presence of Impurities or Degradation Products | Suboptimal storage conditions (temperature, light exposure) or instability of the compound in the chosen solvent. | Store extracts at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. Conduct stability studies in various solvents to determine the optimal storage medium. | Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize impurities and degradation products. |
| Poor Solubility or Precipitation of Extract | Variation in the residual solvent from the extraction process or co-extraction of lipids and other non-polar compounds. | Implement a final drying step under vacuum to remove residual solvents. Consider a de-fatting step with a non-polar solvent like hexane prior to the main extraction.[6] | Thermogravimetric Analysis (TGA) to determine residual solvent content. |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of surfactant-like molecules in the crude extract.[8] | Gently swirl instead of vigorously shaking the separatory funnel.[8] Add a small amount of brine (saturated NaCl solution) to break the emulsion. | Not applicable. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis.[9][5] this compound is a specific congener within this family characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[9][5]
Q2: Why is batch-to-batch variability a concern for this compound extracts?
A2: Like many natural products, the composition of this compound extracts can vary between production batches.[3] This variability can affect the concentration of the active compounds and the overall chemical profile, leading to inconsistent results in biological assays and preclinical studies.[1][2]
Q3: How can I assess the consistency of my this compound extract batches?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can provide a chemical fingerprint of the extract, allowing for visual comparison of batch profiles.[4] Quantitative analysis by HPLC or LC-MS should be used to determine the concentration of this compound in each batch. Biological assays, such as determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain, are crucial for assessing consistent bioactivity.
Q4: What are the critical parameters to control during fermentation to minimize variability?
A4: Key fermentation parameters for Nonomuraea spiralis that should be tightly controlled include the composition of the seed and production media, incubation temperature, pH, agitation speed, and fermentation time.[5] Any deviation in these parameters can influence the metabolic output of the bacterium and thus the composition of the extract.
Q5: What is the recommended method for extracting this compound?
A5: While a specific, universally optimized protocol is not available in the provided search results, a general approach for extracting antibiotics from bacterial cultures involves solvent extraction.[7] This typically includes separating the mycelium from the culture broth, followed by extraction with a polar organic solvent such as ethyl acetate or butanol. Subsequent purification steps may involve chromatographic techniques.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Fingerprinting and Quantification
This protocol outlines a general method for generating a chemical fingerprint and quantifying this compound in an extract.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried this compound extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Compare the chromatograms for fingerprint analysis. Quantify this compound in the extract by comparing its peak area to the calibration curve generated from the reference standard.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound extracts against a susceptible bacterial strain (e.g., Micrococcus luteus).[9][5]
-
Materials:
-
This compound extract
-
Micrococcus luteus (or other susceptible bacteria)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Extract Dilution: Dissolve the this compound extract in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a serial two-fold dilution of the extract in MHB across the wells of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted extract. Include a positive control (bacteria with no extract) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Workflow for this compound production and quality control.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00065D [pubs.rsc.org]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pyralomicin 1c Purification Protocols
Welcome to the technical support center for the purification of Pyralomicin 1c. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a secondary metabolite produced by the bacterium Nonomuraea spiralis. It belongs to a class of compounds that exhibit antibacterial properties.[1][2] The purification of this compound is crucial for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. The purity of the compound directly impacts the accuracy of bioactivity assays and subsequent preclinical and clinical studies.
Q2: What are the general steps for isolating and purifying secondary metabolites like this compound?
A2: The general workflow for isolating secondary metabolites involves several key stages:
-
Fermentation: Culturing the producing microorganism (Nonomuraea spiralis) under conditions optimized for this compound production.
-
Extraction: Separating the crude extract containing the desired metabolite from the fermentation broth and cell biomass. This often involves solvent extraction.[3][4][5]
-
Fractionation and Purification: Employing various chromatographic techniques to separate this compound from other compounds in the crude extract.[3][4] This is typically a multi-step process.
-
Final Purification and Characterization: Achieving high purity of the target compound and confirming its identity and structure using analytical techniques like HPLC, Mass Spectrometry, and NMR.
Q3: What type of chromatography is most effective for this compound purification?
A3: While a specific, universally optimized protocol for this compound is not extensively published, a combination of chromatographic methods is generally most effective for purifying natural products. This often includes:
-
Flash Column Chromatography: For initial fractionation of the crude extract using silica gel or other stationary phases.[6]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is essential for high-resolution separation and final purification.[7][8][9]
Q4: How can I monitor the presence of this compound during fractionation?
A4: To track this compound throughout the purification process, you can use:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively assessing the presence of the compound in different fractions.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis of fractions. An HPLC method coupled with a UV detector is often suitable.[7]
-
Bioassays: If a specific and rapid bioassay for the antibacterial activity of this compound is available, it can be used to screen fractions for biological activity.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Low Yield of Crude Extract
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration. |
| Inefficient Extraction Solvent | Experiment with different solvent systems of varying polarities to find the most effective one for extracting this compound.[3][5] |
| Incomplete Cell Lysis | If this compound is an intracellular product, ensure complete cell disruption using methods like sonication or homogenization before extraction.[1][2] |
| Degradation of Compound | This compound may be sensitive to pH, temperature, or light. Perform extraction at lower temperatures and protect from light where possible.[10] |
Problem 2: Poor Separation in Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC first to achieve a good separation of spots.[11] |
| Column Overloading | The amount of crude extract loaded onto the column is too high, leading to broad, overlapping bands. Reduce the sample load. |
| Poor Column Packing | Unevenly packed columns can lead to channeling and poor separation. Ensure the column is packed uniformly. |
| Compound Degradation on Silica | Some compounds are unstable on silica gel.[6] Test the stability of this compound on a small amount of silica. If it degrades, consider using a different stationary phase like alumina or a bonded-phase silica. |
Problem 3: Co-elution of Impurities in HPLC
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase | Adjust the organic modifier (e.g., acetonitrile, methanol) concentration or the pH of the aqueous phase to improve resolution.[9] |
| Inadequate Gradient Slope | If using a gradient, make the slope shallower to increase the separation between closely eluting peaks.[7] |
| Incorrect Column Chemistry | The stationary phase (e.g., C18) may not be providing enough selectivity. Try a different column chemistry, such as a phenyl-hexyl or a column with a different pore size.[8][12] |
| Temperature Effects | Varying the column temperature can alter selectivity and improve separation. Try running the separation at a slightly higher or lower temperature.[8] |
Experimental Protocols
General Protocol for this compound Purification
This protocol is a representative methodology based on standard practices for purifying secondary metabolites. Optimization will be required at each step.
1. Extraction
-
Centrifuge the fermentation broth to separate the supernatant and the mycelial cake.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Extract the mycelial cake with methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Flash Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A step gradient of dichloromethane and methanol.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with solvents of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the enriched fractions and concentrate them.
-
3. Preparative RP-HPLC (Final Purification)
-
Column: C18, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Procedure:
-
Dissolve the semi-purified fraction from the previous step in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect peaks corresponding to the retention time of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic: Low HPLC Resolution
Caption: Decision tree for troubleshooting low HPLC peak resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Content Analysis and Separation and Purification of Secondary Metabolites in Plant Culture - Lifeasible [lifeasible.com]
- 5. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. provost.utsa.edu [provost.utsa.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. mac-mod.com [mac-mod.com]
Validation & Comparative
Pyralomicin 1c vs. Vancomycin: A Comparative Guide for Researchers
A detailed analysis of two potent antibiotics against Gram-positive bacteria, outlining their mechanisms of action, in vitro efficacy, and the experimental protocols for their evaluation.
This guide provides a comprehensive comparison of Pyralomicin 1c and the well-established antibiotic, vancomycin, in their activity against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of available data, detailed experimental methodologies, and a discussion of the known mechanisms of action.
Introduction
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall synthesis, a pathway essential for bacterial survival. However, the emergence of vancomycin-resistant strains necessitates the discovery and development of novel antibiotics with alternative mechanisms.
Pyralomicins are a group of antibiotics produced by the bacterium Nonomuraea spiralis. Among them, this compound has been identified as a particularly potent analogue. Structurally, pyralomicins belong to the pyrrolamide class of compounds, suggesting a distinct mechanism of action from vancomycin. This guide aims to collate and present the available scientific information to facilitate a direct comparison between these two compounds.
Quantitative Data on Antibacterial Activity
To illustrate the required data for a comprehensive comparison, the following table presents typical MIC values for vancomycin against key Gram-positive pathogens and provides a template for the necessary corresponding data for this compound.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Data not available | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Data not available | 1.0 - 4.0 |
| Enterococcus faecalis | Data not available | 1.0 - 4.0 |
| Enterococcus faecium (VSE) | Data not available | 1.0 - 4.0 |
| Streptococcus pneumoniae | Data not available | ≤1.0 |
| Micrococcus luteus | Data not available | 0.06 - 0.5 |
Note: Vancomycin MIC values are sourced from various clinical and research publications. The absence of data for this compound highlights a critical gap in the current research landscape.
Mechanisms of Action
The two antibiotics exhibit fundamentally different mechanisms of action, which is a key factor in their potential clinical applications, especially against resistant strains.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin targets the biosynthesis of the bacterial cell wall. Specifically, it binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.
Figure 1. Mechanism of action of vancomycin.
This compound: Putative Inhibition of DNA Gyrase
While direct experimental evidence for the mechanism of action of this compound is not yet published, its chemical structure as a pyrrolamide strongly suggests that it functions as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.
Inhibitors of DNA gyrase, such as those of the pyrrolamide class, typically bind to the ATP-binding site of the GyrB subunit. This competitive inhibition prevents ATP from binding and being hydrolyzed, thereby halting the supercoiling activity of the enzyme. This leads to the disruption of DNA replication and ultimately results in bacterial cell death.
Figure 2. Putative mechanism of action of this compound.
Experimental Protocols
To facilitate further research and direct comparison, this section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound and vancomycin) of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing CAMHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well microtiter plate. The typical concentration range for vancomycin is 0.06 to 64 µg/mL. A similar range should be tested for this compound.
-
Each well should contain 50 µL of the diluted antibiotic solution.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Figure 3. Experimental workflow for MIC determination.
Conclusion and Future Directions
Vancomycin remains a critical antibiotic for treating Gram-positive infections, but the rise of resistance underscores the urgent need for new therapeutic agents. This compound, with its distinct chemical structure and putative mechanism of action as a DNA gyrase inhibitor, represents a promising candidate.
However, a significant knowledge gap exists regarding the in vitro efficacy of this compound. The immediate priority for future research should be the systematic determination of its MIC values against a comprehensive panel of clinically relevant Gram-positive bacteria, including both susceptible and resistant strains. Direct comparative studies with vancomycin and other standard-of-care antibiotics are essential to ascertain its potential clinical utility. Furthermore, definitive experimental validation of its mechanism of action is required to confirm its role as a DNA gyrase inhibitor and to explore potential synergies with other antimicrobial agents. Such data will be instrumental in guiding the further development of this compound as a potential new weapon in the fight against antibiotic-resistant bacteria.
Essential Controls for Pyralomicin 1c Antibacterial Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the necessary positive and negative controls for conducting robust experiments with Pyralomicin 1c, a novel antibiotic with potent activity against Gram-positive bacteria. The selection of appropriate controls is critical for the accurate interpretation of experimental data and for determining the specific antibacterial effects of this compound.
Understanding the Mechanism of Action: A Protonophore Model
While the precise mechanism of action for this compound is still under investigation, strong evidence from structurally related compounds, such as the pyrrolomycins and marinopyrroles, suggests that it functions as a protonophore. This means it likely disrupts the bacterial cell membrane's proton motive force, leading to a collapse of the electrochemical gradient essential for ATP synthesis and other vital cellular processes. This disruption ultimately results in bacterial cell death.
Selecting Appropriate Controls
Based on this likely mechanism, the following controls are recommended for in vitro antibacterial assays involving this compound.
Positive Controls
A positive control should be a compound with a well-characterized mechanism of action that is expected to produce a similar effect to this compound.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): CCCP is a classical protonophore and an effective uncoupler of oxidative phosphorylation in bacteria.[1][2][3][4][5] Its use as a positive control will validate the experimental setup's ability to detect antibacterial activity resulting from the disruption of the proton motive force.
-
Gram-Positive Spectrum Antibiotic (e.g., Vancomycin): Including a clinically relevant antibiotic with activity against Gram-positive bacteria provides a benchmark for the potency of this compound. Vancomycin, which inhibits cell wall synthesis, is a suitable choice.
Negative Controls
Negative controls are crucial to ensure that the observed antibacterial effects are solely due to this compound and not other factors.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, ethanol) should be tested at the same concentration used in the experimental wells to ensure it has no inherent antibacterial activity.
-
Inactive Analog (if available): An ideal negative control is a structurally similar analog of this compound that has been shown to lack antibacterial activity. While specific inactive analogs of this compound are not readily commercially available, researchers synthesizing derivatives could use a compound from their library that has demonstrated a loss of activity. Pyralomicin 2c, the glucosyl analogue, exhibits less potent activity than this compound and could be considered for comparative studies.[6][7]
Quantitative Data Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and suggested positive controls against key bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Micrococcus luteus K-3 | Staphylococcus aureus 209P | Bacillus subtilis PCI 219 |
| This compound | 0.2 µg/mL | 0.78 µg/mL | 3.12 µg/mL |
| CCCP | Data not readily available | 1.56 µM | Data not readily available |
| Vancomycin | Variable | ~1-2 µg/mL | Variable |
Note: The MIC for CCCP is presented in µM as it is more commonly reported in this unit in the literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound and control compounds.
Materials:
-
This compound and control compounds
-
Appropriate bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile saline or MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the 96-well plate to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizing Pathways and Workflows
Signaling Pathway: Proposed Mechanism of this compound as a Protonophore
Caption: Proposed mechanism of this compound as a protonophore, disrupting the proton motive force.
Experimental Workflow: MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of new carbonyl cyanide aromatic hydrazones on biofilm inhibition against methicillin resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Antibacterial Spectrum of Pyralomicin 1c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Pyralomicin 1c, a novel antibiotic isolated from Microtetraspora spiralis. Due to the limited availability of quantitative minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide presents a qualitative antibacterial spectrum based on existing research, alongside quantitative data for well-established comparator antibiotics. The information herein is intended to provide a foundational understanding of this compound's potential and to guide future research and development efforts.
Executive Summary
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it is the most potent compound among the pyralomicin analogs. While specific MIC values are not yet widely reported, its structural similarity to pyrrolomycins suggests a potential mechanism of action as a protonophore, disrupting the bacterial cell membrane's proton motive force. This guide compares the known antibacterial profile of this compound with the established activities of Vancomycin and Gentamicin against a panel of clinically relevant bacteria.
Data Presentation: Antibacterial Spectrum Comparison
The following table summarizes the antibacterial spectrum of this compound in a qualitative manner, alongside the quantitative MIC values for comparator antibiotics against standard ATCC strains. This allows for an objective assessment of its relative spectrum of activity.
| Bacterial Strain | Gram Stain | This compound Activity | Vancomycin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Micrococcus luteus ATCC 4698 | Positive | + | 0.035 ± 0.023[1] | - |
| Staphylococcus aureus ATCC 25923 | Positive | + | 0.5 - 2.0[2][3][4] | - |
| Escherichia coli ATCC 25922 | Negative | - | - | 0.25 - 1.0[5][6][7] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | - | - | 0.5 - 4.0[5][7][8][9][10] |
Note: "+" indicates reported antibacterial activity. "-" indicates a lack of reported activity or predicted inactivity based on the spectrum of related compounds. MIC values for comparator antibiotics are presented as a range compiled from multiple sources.
Proposed Mechanism of Action: Protonophore Activity
Based on its structural resemblance to pyrrolomycins, this compound is hypothesized to function as a protonophore. This mechanism involves the disruption of the proton motive force across the bacterial cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and maintenance of intracellular pH. By shuttling protons across the membrane, this compound would dissipate this critical electrochemical gradient, leading to metabolic collapse and cell death.
Caption: Proposed mechanism of this compound as a protonophore.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
- Bacterial Strains: Use standardized ATCC (American Type Culture Collection) strains for quality control and comparability (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.
- Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) and comparator antibiotics in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial stock solutions in MHB directly in the 96-well plates.
- The typical final volume in each well is 100 µL.
- Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
4. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well (except the sterility control).
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
6. Quality Control:
- Concurrently test standard ATCC strains with known MIC ranges for the comparator antibiotics to ensure the validity of the assay.
Experimental Workflow Diagram
Caption: Standard workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. While quantitative data remains elusive in the public domain, its qualitative spectrum and proposed mechanism of action as a protonophore warrant further investigation. Future studies should focus on determining the precise MIC values of this compound against a broad panel of clinical isolates, including multidrug-resistant strains. Elucidating its exact molecular target and further exploring its mechanism of action will be crucial for its potential development as a therapeutic agent. This guide serves as a call to the research community to build upon the foundational knowledge of this intriguing natural product.
References
- 1. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head studies of Pyralomicin 1c and other natural product antibiotics
A comprehensive review of publicly available scientific literature reveals a notable absence of head-to-head studies directly comparing the efficacy and safety of Pyralomicin 1c with other natural product antibiotics. While research has identified this compound as a potent antibacterial compound, quantitative data from direct comparative analyses, including Minimum Inhibitory Concentration (MIC) values against a standardized panel of bacteria and cytotoxicity data (e.g., IC50 values) against mammalian cell lines, are not available in the public domain. This lack of comparative data prevents the creation of a detailed, evidence-based guide as initially requested.
This compound belongs to the pyralomicin family of antibiotics, which are produced by the soil bacterium Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore.[1][2] Studies on the structure-activity relationship of pyralomicins have indicated that the antibacterial potency is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1][2]
Internal comparisons within the pyralomicin family have suggested that this compound, which features an unmethylated cyclitol as the glycone, demonstrates more potent antibacterial activity than its analogues, Pyralomicin 2c (a glucosyl analogue) and Pyralomicin 1a (a 4'-methylated congener).[1][2] This highlights the crucial role of the cyclitol moiety in its antimicrobial action.[1][2] The pyralomicins have shown activity against various bacteria, with particular mention of activity against strains of Micrococcus luteus.[1]
Despite these initial findings, the broader scientific community has not yet published studies that directly compare the performance of this compound against other well-established or novel natural product antibiotics. Such studies are critical for understanding the relative therapeutic potential, spectrum of activity, and safety profile of a new antibiotic candidate.
Future Research Directions
To ascertain the clinical and research value of this compound, future studies should focus on:
-
Direct Comparative Efficacy Studies: Conducting head-to-head MIC testing of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside other natural product antibiotics like vancomycin, daptomycin, or other emerging candidates.
-
Cytotoxicity Profiling: Establishing a clear safety profile by determining the in vitro cytotoxicity of this compound against various mammalian cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its antibacterial effects and identifying any associated cellular signaling pathways.
Without such data, a comprehensive and objective comparison as requested by the research and drug development community cannot be compiled. The scientific community awaits further research to unlock the full potential of this promising natural antibiotic.
References
Statistical Validation of Pyralomicin 1c Bioactivity: A Comparative Analysis
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive statistical validation of the bioactivity data for Pyralomicin 1c, a novel antibiotic, has been compiled to provide researchers, scientists, and drug development professionals with a detailed comparative analysis. This guide offers an objective look at the compound's performance against other alternatives, supported by available experimental data.
This compound is a member of the pyralomicin family of antibiotics, which are produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] These compounds are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety.[1] The antibacterial potency of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone component.[1]
Comparative Bioactivity of Pyralomicin Analogues
Studies have indicated that the glycone moiety plays a significant role in the antimicrobial activity of pyralomicins. This compound, which features an unmethylated cyclitol as its glycone, has demonstrated more potent antibacterial activity compared to its glucosyl analogue, Pyralomicin 2c. Furthermore, it is also more active than its 4'-methylated congener, Pyralomicin 1a.[1]
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of bacteria are not widely published, preliminary data indicate activity against Gram-positive bacteria, most notably Micrococcus luteus. The MIC for pyralomicins against this organism has been reported to be in the range of 0.2-25 µg/mL.
Data Summary
Table 1: Qualitative Comparison of Pyralomicin Analogues' Bioactivity
| Compound | Glycone Moiety | Relative Antibacterial Potency |
| This compound | Unmethylated Cyclitol | High |
| Pyralomicin 2c | Glucose | Moderate |
| Pyralomicin 1a | 4'-methylated Cyclitol | Moderate |
Mechanism of Action
The biosynthesis of the pyralomicin core structure involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[1] The core is assembled from proline, two acetate units, and one propionate unit.[1] The unique C7-cyclitol moiety is a distinguishing feature of this class of antibiotics.[1] While the biosynthetic pathway is partially understood, the precise cellular target and the mechanism by which this compound exerts its antibacterial effect are still under investigation.
Experimental Protocols
The following provides a generalized methodology for determining the antibacterial activity of compounds like this compound, based on standard practices.
Minimum Inhibitory Concentration (MIC) Assay by Agar Dilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Media:
-
Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and allowed to cool to 45-50°C in a water bath.
2. Preparation of Antibiotic Stock Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
A series of twofold dilutions of the stock solution are prepared.
3. Preparation of Agar Plates with Antibiotic:
-
The appropriate volume of each antibiotic dilution is added to molten MHA to achieve the desired final concentrations.
-
The agar and antibiotic mixture is poured into sterile Petri dishes and allowed to solidify.
-
A control plate containing only MHA and the solvent (at the highest concentration used) is also prepared.
4. Inoculum Preparation:
-
The test bacterium (e.g., Micrococcus luteus) is grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized bacterial suspension is then diluted to obtain a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
5. Inoculation:
-
The surfaces of the prepared agar plates are spot-inoculated with the bacterial suspension.
6. Incubation:
-
The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
7. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the test organism.
Visualizing Experimental Workflow and Biosynthetic Pathway
To aid in the understanding of the processes involved in the study and synthesis of this compound, the following diagrams have been generated.
References
Independent Verification of Pyralomicin 1c's Antibacterial Effects: A Review of Available Data
For researchers, scientists, and drug development professionals, the independent verification of a novel compound's bioactivity is a critical step in the drug discovery pipeline. This guide addresses the current landscape of publicly available data concerning the antibacterial effects of Pyralomicin 1c, a natural product isolated from the actinomycete Nonomuraea spiralis.
While initial studies on this compound have indicated potential antibacterial properties, a comprehensive search of scientific literature reveals a notable absence of independent verification of these effects. To date, studies detailing specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains from laboratories other than the original discoverers, are not publicly available. This guide, therefore, summarizes the existing information on this compound and outlines the standard experimental protocols that would be necessary for its independent validation and comparison against other antibacterial agents.
Summary of Existing Data (Not Independently Verified)
Initial research has suggested that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. The producing organism, Nonomuraea spiralis, is a known source of various bioactive secondary metabolites.[1][2] The antibacterial potency of the pyralomicin family of compounds, including this compound, appears to be linked to the number and position of chlorine atoms in their chemical structure, as well as the nature of the glycone moiety.
One of the early reports highlighted that this compound, which features an unmethylated cyclitol as its glycone, demonstrates more potent antibacterial activity compared to its analogue, pyralomicin 2c (which has a glucosyl group), and its 4'-methylated counterpart, pyralomicin 1a. This suggests that the cyclitol portion of the molecule is important for its antimicrobial action. The primary target mentioned in these initial studies is Micrococcus luteus, an opportunistic Gram-positive bacterium.
It is crucial to reiterate that these findings originate from the initial discovery and characterization studies. Without independent replication and broader testing, the full spectrum and potency of this compound's antibacterial effects remain to be definitively established.
Comparative Analysis with Standard Antibiotics
A direct, data-driven comparison of this compound with established antibiotics is not possible due to the lack of independent studies. For a meaningful comparison, this compound would need to be tested alongside antibiotics such as vancomycin and linezolid, which are commonly used to treat Gram-positive infections.
Vancomycin , a glycopeptide antibiotic, inhibits the second stage of cell wall synthesis in susceptible bacteria. It is active against a wide range of Gram-positive cocci and bacilli, including methicillin-resistant Staphylococcus aureus (MRSA).
Linezolid , an oxazolidinone antibiotic, inhibits the initiation of bacterial protein synthesis. It is effective against many Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and MRSA.
An independent verification study would typically present data in a tabular format, as shown in the hypothetical example below.
Table 1: Hypothetical Comparison of Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Strain | This compound | Vancomycin | Linezolid |
| Staphylococcus aureus ATCC 29213 | Data N/A | 0.5 - 2 | 1 - 4 |
| Enterococcus faecalis ATCC 29212 | Data N/A | 1 - 4 | 1 - 4 |
| Micrococcus luteus ATCC 4698 | Data N/A | ≤0.5 | 0.5 - 2 |
| MRSA (Clinical Isolate) | Data N/A | 1 - 4 | 1 - 4 |
| VRE (Clinical Isolate) | Data N/A | >256 | 1 - 4 |
| Note: Data for this compound is not available from independent studies and is presented here for illustrative purposes only. |
Experimental Protocols for Antibacterial Susceptibility Testing
The following are standard methodologies that would be employed to independently verify the antibacterial effects of a compound like this compound.
Broth Microdilution Method for MIC Determination
This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to screen for antibacterial activity.
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar (MHA) is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar plate using a sterile swab.
-
Application of Antimicrobial Agent: Wells of a specific diameter (e.g., 6 mm) are cut into the agar. A known concentration of the this compound solution is added to each well. A control solvent and a standard antibiotic are also tested.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for agar well diffusion assay.
Conclusion and Future Directions
-
Determine the MICs of this compound against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.
-
Perform comparative studies against standard-of-care antibiotics.
-
Elucidate its mechanism of action.
-
Evaluate its safety and toxicity profiles.
Such studies are essential to validate the early findings and to determine if this compound or its derivatives warrant further development as therapeutic agents. The scientific community awaits these independent verifications to truly understand the potential of this natural product.
References
Benchmarking Pyralomicin 1c performance against established antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel antibiotic, Pyralomicin 1c, against established clinical agents for the treatment of Gram-positive bacterial infections. Due to the limited availability of public data on the antimicrobial activity of this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive and objective comparison once such data is generated.
Introduction to this compound
This compound is a member of the pyralomicin class of antibiotics, which are isolated from the bacterium Nonomuraea spiralis.[1][2][3] These compounds are characterized by a unique benzopyranopyrrole chromophore.[1][2] Preliminary studies indicate that this compound exhibits more potent antibacterial activity than its analogs, particularly against Gram-positive bacteria such as Micrococcus luteus.[2] However, detailed quantitative data on its performance against a broader spectrum of clinically relevant Gram-positive pathogens are not yet widely available.
Established Antibiotics for Comparison
A meaningful benchmark of this compound would involve comparison against a panel of established antibiotics with known efficacy against Gram-positive infections. This panel should include representatives from different antibiotic classes to provide a comprehensive assessment of this compound's potential clinical utility. Recommended comparators include:
-
Vancomycin: A glycopeptide antibiotic, often considered a last resort for serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
-
Linezolid: An oxazolidinone antibiotic, effective against a wide range of Gram-positive bacteria, including MRSA and Vancomycin-resistant Enterococcus (VRE).[4][5][6]
-
Daptomycin: A cyclic lipopeptide antibiotic with rapid bactericidal activity against many Gram-positive pathogens.[4][5]
-
Penicillin/Cloxacillin: Beta-lactam antibiotics that are effective against susceptible strains of Gram-positive bacteria.[7]
-
Erythromycin: A macrolide antibiotic commonly used for a variety of bacterial infections.[7]
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison, all quantitative data should be summarized in tabular format. The following tables provide a template for presenting key performance metrics.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Gram-Positive Pathogens
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) | Penicillin (µg/mL) | Erythromycin (µg/mL) |
| Staphylococcus aureus (MSSA) | ||||||
| Staphylococcus aureus (MRSA) | ||||||
| Enterococcus faecalis | ||||||
| Enterococcus faecium (VRE) | ||||||
| Streptococcus pneumoniae | ||||||
| Micrococcus luteus |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound and Comparator Antibiotics against Gram-Positive Pathogens
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) | Penicillin (µg/mL) | Erythromycin (µg/mL) |
| Staphylococcus aureus (MSSA) | ||||||
| Staphylococcus aureus (MRSA) | ||||||
| Enterococcus faecalis | ||||||
| Enterococcus faecium (VRE) | ||||||
| Streptococcus pneumoniae | ||||||
| Micrococcus luteus |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following are protocols for key in vitro experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compounds (this compound and comparators)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined from the results of the MIC test.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a TSA plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Putative Mechanism of Action and Signaling Pathway
While the exact mechanism of action for this compound is not yet fully elucidated, its structural similarity to pyrrolomycins suggests a potential mode of action involving the disruption of bacterial cell membrane integrity or function. Pyrrolomycins are known to act as protonophores, dissipating the proton motive force across the cytoplasmic membrane, which in turn inhibits essential cellular processes like ATP synthesis and nutrient transport.
A hypothetical signaling pathway for this mechanism is depicted below.
Conclusion
The framework presented in this guide provides a robust starting point for the systematic evaluation of this compound. Generation of the outlined quantitative data will be essential to accurately assess its performance relative to established antibiotics and to determine its potential role in the clinical management of Gram-positive bacterial infections. Further research into its precise mechanism of action will also be critical for its development and optimization as a therapeutic agent.
References
- 1. Micrococcus luteus - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiograms and Antimicrobial Susceptibility Testing Information [testguide.labmed.uw.edu]
- 6. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility patterns of common and unusual species of enterococci causing infections in the United States. Enterococcal Study Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pyralomicin 1c: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Pyralomicin 1c, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling related chemical compounds, specifically those containing a pyrazolopyrimidine core, in the absence of a specific Safety Data Sheet (SDS) for this compound. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
All quantitative data from the safety data sheets of related compounds are summarized below for easy reference.
| Property | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Pyrimidine | 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine |
| Acute Toxicity (Oral) | Toxic if swallowed[1] | Harmful if swallowed[2][3] | - | - |
| Skin Irritation | - | Causes skin irritation[2][3] | - | - |
| Eye Irritation | - | Causes serious eye irritation[2][3] | - | - |
| Respiratory Irritation | - | May cause respiratory irritation[2][3] | - | - |
| Melting Point | - | - | - | > 320 °C / 608 °F[4] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment[1] | Based on available data, the classification criteria are not met | - | See Section 12 for additional Ecological Information[4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[1][5] | - | Dispose of contents/container to an approved waste disposal plant[5] | - |
Experimental Protocols: Disposal Workflow
The recommended disposal procedure for this compound involves a systematic approach to waste segregation, collection, and final disposal. This workflow is designed to mitigate risks and ensure compliance with standard laboratory safety protocols.
Caption: this compound Disposal Workflow
Procedural Steps for Proper Disposal
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat or other protective clothing.
-
In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable hazardous waste container. Avoid mixing with other waste streams.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware and PPE: Disposable labware and PPE that have come into direct contact with this compound should be collected in a designated hazardous waste container.
3. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[2][4]
-
Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
The storage area should be cool and dry.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[1][5]
-
Do not dispose of this compound in standard laboratory trash or via the sewer system.[3]
-
Ensure all waste containers are properly labeled according to institutional and regulatory guidelines before collection.
-
Maintain a detailed record of the waste generated and its disposal.
Disclaimer: The information provided is based on the safety data sheets of chemically related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations regarding chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
